2-Deacetyltaxachitriene A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H42O12 |
|---|---|
Molecular Weight |
594.6 g/mol |
IUPAC Name |
[(1R,2S,3E,5S,7S,8E,10R,13S)-7,9,10,13-tetraacetyloxy-2,5-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate |
InChI |
InChI=1S/C30H42O12/c1-14-25(39-17(4)32)11-22-24(37)10-21(13-38-16(3)31)23(36)12-26(40-18(5)33)15(2)28(41-19(6)34)29(42-20(7)35)27(14)30(22,8)9/h10,22-26,29,36-37H,11-13H2,1-9H3/b21-10+,28-15+/t22-,23-,24-,25-,26-,29+/m0/s1 |
InChI Key |
ARCDGVGZYWJKDA-KBNNHJHNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 2-Deacetyltaxachitriene A: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 2-deacetyltaxachitriene A, a taxane (B156437) diterpenoid with potential applications in drug discovery and development. The document details its natural origin, comprehensive isolation protocols derived from primary scientific literature, and quantitative data to support reproducibility and further investigation.
Natural Source: The Chinese Yew
This compound is a naturally occurring phytocompound found within the seeds of the Chinese yew, Taxus chinensis. This species of evergreen coniferous tree is a well-documented source of a diverse array of taxane diterpenoids, a class of compounds renowned for their complex chemical structures and significant biological activities, most notably exemplified by the anticancer drug paclitaxel. The concentration and composition of taxoids, including this compound, can vary depending on geographical location, season of harvest, and the specific part of the plant utilized.
Experimental Protocols: Isolation from Taxus chinensis Seeds
The following detailed experimental protocol for the isolation of this compound is based on the methodologies reported in the primary scientific literature, specifically the work of Shen et al. (1999) published in Phytochemistry.
Extraction
-
Preparation of Plant Material: Air-dried and powdered seeds of Taxus chinensis (5.0 kg) are the starting material for the extraction process.
-
Initial Solvent Extraction: The powdered seeds are subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature. This is typically carried out in multiple batches to ensure efficient extraction of the target compounds.
-
Solvent Removal: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Liquid-Liquid Partitioning: The crude extract is then suspended in water and partitioned successively with n-hexane and chloroform (B151607) (CHCl₃). This step serves to separate compounds based on their polarity. The n-hexane fraction, containing nonpolar compounds, is typically discarded. The chloroform-soluble fraction, which contains the taxoids of interest, is collected and concentrated.
Chromatographic Purification
The chloroform-soluble extract is subjected to a series of chromatographic steps to isolate this compound from the complex mixture of other taxoids and plant metabolites.
-
Silica Gel Column Chromatography (Initial Separation):
-
Stationary Phase: Silica gel (e.g., 230-400 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate (B1210297) (EtOAc) is employed. The polarity of the solvent system is gradually increased to elute compounds with increasing polarity.
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing taxoids.
-
-
Sephadex LH-20 Column Chromatography (Size Exclusion):
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: A mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (MeOH) (typically in a 1:1 ratio) is used to separate compounds based on their molecular size.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: An isocratic or gradient system of methanol and water is employed for the final purification of this compound.
-
Detection: Eluting peaks are monitored using a UV detector, typically at wavelengths around 227 nm.
-
Isolation: The fraction corresponding to the peak of this compound is collected and the solvent is evaporated to yield the pure compound.
-
Quantitative Data
The following table summarizes the quantitative data associated with the isolation of this compound and other co-isolated taxoids from the seeds of Taxus chinensis, as reported in the primary literature.
| Compound | Starting Material (kg) | Yield (mg) | Yield (%) |
| This compound | 5.0 | 15 | 0.0003% |
| Taxuspine Z | 5.0 | 25 | 0.0005% |
| 2α-Acetoxy-5α,10β-dihydroxy-taxa-4(20),11-diene-9α,13α-diacetate | 5.0 | 18 | 0.00036% |
| 10-Deacetyl-taxuyunnanine C | 5.0 | 20 | 0.0004% |
Visualization of the Isolation Workflow
The following diagram illustrates the logical workflow of the isolation process for this compound.
Caption: Workflow for the isolation of this compound.
Unraveling the Taxane Diterpenes: A Technical Guide on a Potent Class of Anticancer Agents
Introduction
While the specific compound "2-Deacetyltaxachitriene A" does not appear in publicly available scientific literature, it belongs to the taxane (B156437) diterpene family, a class of natural products that has been a cornerstone of cancer chemotherapy for decades. This guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of taxane diterpenes, aimed at researchers, scientists, and drug development professionals. The taxane family is renowned for its complex molecular architecture and its unique mechanism of action as microtubule stabilizers.
The journey of taxanes from a crude extract of the Pacific yew tree to blockbuster anticancer drugs is a testament to the power of natural product chemistry and its profound impact on medicine. This document will delve into the key scientific milestones that have shaped our understanding of these remarkable molecules.
Discovery and Isolation
The story of taxanes began in the 1960s as part of a large-scale screening program by the National Cancer Institute (NCI) to discover new anticancer agents from natural sources. In 1962, botanist Arthur S. Barclay collected bark from the Pacific yew tree, Taxus brevifolia. Extracts of this bark showed significant cytotoxic activity against cancer cells. The daunting task of isolating and identifying the active component was undertaken by Monroe E. Wall and Mansukh C. Wani at the Research Triangle Institute.
In 1971, they reported the structure of the active compound, which they named paclitaxel (B517696) (marketed as Taxol). The isolation process was challenging due to the low abundance of paclitaxel in the yew tree. The initial isolation protocol involved a multi-step extraction and purification process, which has been refined over the years.
General Experimental Protocol for Isolation of Taxanes:
A general procedure for the isolation of taxane diterpenes from Taxus species involves the following steps:
-
Extraction: Dried and ground bark or needles of the yew tree are extracted with a solvent such as methanol (B129727) or ethanol.
-
Partitioning: The crude extract is then partitioned between water and a non-polar solvent like n-hexane to remove lipids and other non-polar components. The aqueous methanol layer is then typically extracted with a solvent of intermediate polarity, such as dichloromethane (B109758) or chloroform, to isolate the taxanes.
-
Chromatography: The resulting extract is subjected to multiple rounds of column chromatography. A variety of stationary phases are used, including silica (B1680970) gel, Florisil, and reversed-phase C18 columns.
-
Crystallization and Spectroscopic Analysis: The purified fractions are crystallized to obtain pure taxanes. The structure of the isolated compounds is then elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography.
The Taxane Core and Structural Diversity
Taxanes are characterized by a complex diterpenoid core, typically a 6-8-6 tricyclic system. The prototypical taxane, paclitaxel, possesses a highly oxygenated and stereochemically complex structure. Since the discovery of paclitaxel, over 500 different taxanes have been isolated from various species of Taxus. This structural diversity arises from variations in the oxidation pattern of the taxane core and the nature of the ester side chains attached to it.
Total Synthesis of Taxanes
The low natural abundance of paclitaxel and the desire to create analogues with improved properties spurred a monumental effort in the field of organic synthesis. The total synthesis of paclitaxel was a formidable challenge due to its complex, densely functionalized, and stereochemically rich structure.
The first total synthesis of paclitaxel was reported in 1994 independently by the research groups of Robert A. Holton and K.C. Nicolaou. These landmark achievements were followed by several other innovative synthetic strategies. The development of a practical semi-synthesis of paclitaxel from more abundant taxane precursors, such as 10-deacetylbaccatin III, isolated from the needles of the European yew (Taxus baccata), was a crucial step for the large-scale production of the drug.
Key Challenges in Taxane Synthesis:
-
Construction of the 6-8-6 Tricyclic Core: The central eight-membered ring is conformationally flexible and challenging to construct with the correct stereochemistry.
-
Stereochemical Control: The taxane core contains numerous stereocenters that must be set with high precision.
-
Installation of Oxygenated Functional Groups: The molecule is heavily oxidized, and the introduction of these functional groups at late stages of the synthesis is often difficult.
-
Attachment of the C13 Side Chain: The ester side chain at the C13 position is crucial for biological activity and its attachment can be challenging.
Biological Activity and Mechanism of Action
The primary mechanism of action of paclitaxel and other cytotoxic taxanes is their ability to bind to the β-tubulin subunit of microtubules. Unlike other anti-mitotic agents that cause microtubule disassembly (e.g., vinca (B1221190) alkaloids), taxanes stabilize microtubules, preventing their depolymerization. This stabilization disrupts the normal dynamic instability of microtubules, which is essential for various cellular processes, particularly mitosis. The stabilized microtubules lead to mitotic arrest and ultimately trigger apoptosis (programmed cell death) in cancer cells.
Table 1: Biological Activity of Selected Taxane Analogues
| Compound | Modification | Biological Activity |
| Paclitaxel | - | Potent microtubule stabilizer, broad-spectrum anticancer activity. |
| Docetaxel | Modified C13 side chain and C10 hydroxyl | Higher potency than paclitaxel in some cancer cell lines. |
| Cabazitaxel | Modified C7 and C10 positions | Effective against paclitaxel-resistant tumors. |
| Larotaxel | Novel C13 side chain | Orally bioavailable with activity against a range of tumors. |
Note: This table provides a qualitative summary. Specific IC50 values vary depending on the cell line and assay conditions.
Structure-Activity Relationship (SAR)
Extensive research has been conducted to understand the relationship between the structure of taxanes and their biological activity. Key findings from SAR studies include:
-
The C13 Side Chain: The ester side chain at the C13 position is absolutely essential for activity. The (2'R, 3'S) stereochemistry of this side chain is critical.
-
The Taxane Core: The integrity of the 6-8-6 tricyclic core is necessary.
-
The C2 Benzoate Group: This group contributes to the binding affinity.
-
The C4 Acetoxy Group: This group is important for maintaining the conformation of the taxane core.
-
Modifications at C7 and C10: These positions can be modified to improve properties such as water solubility and to overcome drug resistance.
Conclusion
The taxane diterpenes represent a remarkable class of natural products that have had a transformative impact on cancer therapy. The journey from their discovery in the bark of the Pacific yew to their development as life-saving drugs is a compelling example of the synergy between natural product chemistry, organic synthesis, and pharmacology. While the specific compound "this compound" remains elusive in the scientific literature, the broader family of taxanes continues to be a rich source of inspiration for the design and development of new and improved anticancer agents. Future research in this area will likely focus on the development of novel taxane analogues with enhanced efficacy against resistant tumors, improved pharmacokinetic properties, and reduced side effects.
2-Deacetyltaxachitriene A chemical structure and stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Deacetyltaxachitriene A is a naturally occurring taxane (B156437) derivative that has garnered interest within the scientific community for its potential biological activities. As a member of the taxane family, which includes the prominent anticancer agent Paclitaxel (Taxol™), understanding the nuanced structural and functional characteristics of this compound is crucial for the exploration of new therapeutic agents. This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its chemical structure, stereochemistry, and pertinent experimental data. The information is presented to facilitate further research and development in the fields of medicinal chemistry and oncology.
Chemical Structure and Stereochemistry
The foundational step in evaluating the therapeutic potential of a natural product lies in the precise determination of its chemical structure and stereochemistry. While a definitive, publicly available crystal structure of this compound is not widely disseminated, its molecular formula has been reported as C₃₀H₄₂O₁₂.[1] This corresponds to a molecular weight of 594.647 g/mol .[1]
The stereochemistry of taxanes is notoriously complex, featuring a polycyclic diterpene core. The intricate arrangement of chiral centers is a key determinant of biological activity, particularly the ability to interact with and stabilize microtubules. The precise stereochemical configuration of this compound would require detailed analysis of spectroscopic data, such as 2D NMR, and confirmation by X-ray crystallography.
Physicochemical and Spectroscopic Data
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its identification, purification, and handling in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₂O₁₂ | [1] |
| Molecular Weight | 594.647 g/mol | [1] |
| Boiling Point | 674.0±55.0 °C at 760 mmHg | [1] |
| Density | 1.3±0.1 g/ml | [1] |
| Storage Condition | 2-8 °C | [1] |
Detailed spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are critical for the unambiguous structural elucidation of natural products. At present, comprehensive, publicly accessible datasets for this compound are not available. The acquisition and publication of such data would be a significant contribution to the field.
Experimental Protocols
The isolation and purification of taxanes from their natural source, typically the bark or needles of Taxus species, is a complex multi-step process. While a specific protocol for this compound has not been detailed in widely available literature, a general workflow can be inferred from established methods for other taxanes.
General Isolation and Purification Workflow for Taxanes:
Caption: Generalized workflow for the isolation and purification of taxanes.
Biological Activity and Signaling Pathways
This compound is of interest due to its potential anti-cancer properties, which are characteristic of the taxane class of compounds.[1] The primary mechanism of action for clinically used taxanes like Paclitaxel is the stabilization of microtubules, leading to the inhibition of cell division and induction of apoptosis in cancer cells.
Microtubule Stabilization Pathway:
The interaction of taxanes with microtubules is a well-studied signaling pathway. Taxanes bind to the β-tubulin subunit within the microtubule polymer, which promotes the assembly of tubulin dimers into microtubules and inhibits their depolymerization. This disruption of microtubule dynamics is particularly detrimental to rapidly dividing cancer cells, which rely on a highly dynamic microtubule network to form the mitotic spindle during cell division.
References
An In-depth Technical Guide on 2-Deacetyltaxachitriene A: Physicochemical Properties and Biological Context
Introduction
2-Deacetyltaxachitriene A is a member of the taxane (B156437) family, a group of complex diterpenoids naturally occurring in various species of the yew tree, Taxus. Taxanes are of significant interest to the scientific community, particularly in the field of oncology, due to the potent anti-cancer activity of prominent members like Paclitaxel (Taxol®). These compounds are known for their unique mechanism of action, which involves the stabilization of microtubules, leading to the disruption of cell division and induction of apoptosis in rapidly dividing cancer cells. This guide aims to provide researchers, scientists, and drug development professionals with a technical overview of the anticipated physicochemical properties, general isolation and characterization methodologies, and the biological context of this compound, based on the extensive knowledge of the taxane class.
Physicochemical Properties
While specific quantitative data for this compound is not available in the cited literature, the following table outlines the typical physicochemical properties that would be determined for a taxane diterpenoid.
| Property | Expected Data for a Taxane Diterpenoid |
| Molecular Formula | C₃₀H₄₂O₁₂ |
| Molecular Weight | 594.64 g/mol [1] |
| Melting Point | Data not available |
| Boiling Point | Predicted: 674.0±55.0 °C at 760 mmHg[1] |
| Solubility | Generally, taxanes are poorly soluble in water and soluble in organic solvents like methanol (B129727), ethanol (B145695), acetone, and ethyl acetate. |
| Appearance | Typically a white to off-white crystalline solid. |
| Spectral Data | See detailed sections below. |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of taxanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for determining the complex carbon skeleton and stereochemistry of taxanes. A hypothetical ¹H NMR spectrum would exhibit characteristic signals for methyl groups, acetyl groups, and numerous methine and methylene (B1212753) protons on the taxane core.
Infrared (IR) Spectroscopy: The IR spectrum of a taxane would typically show characteristic absorption bands for hydroxyl groups (broad, ~3400 cm⁻¹), carbonyl groups of esters and ketones (~1710-1740 cm⁻¹), and C-O stretching vibrations.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Experimental Protocols
The isolation and characterization of taxanes from natural sources involve multi-step processes. The following protocols are generalized from established methods for taxane purification and analysis.
Isolation and Purification from Taxus Species
A common method for extracting taxanes from Taxus plant material involves solvent extraction followed by chromatographic purification.
1. Extraction:
-
Dried and ground plant material (e.g., bark, needles) is extracted with a solvent such as methanol or a mixture of ethanol and water.
-
The crude extract is then concentrated under reduced pressure.
2. Liquid-Liquid Partitioning:
-
The concentrated extract is partitioned between an aqueous phase and an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to separate polar and non-polar compounds. The taxanes typically partition into the organic phase.
3. Chromatographic Purification:
-
The organic extract is subjected to multiple rounds of chromatography to isolate individual taxanes.
-
Column Chromatography: Initial separation is often performed on silica (B1680970) gel.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC on a reversed-phase column (e.g., C18) is a standard technique for the final purification of individual taxanes to high purity.
Biological Activity and Mechanism of Action
The primary mechanism of action for cytotoxic taxanes is the stabilization of microtubules.
Microtubule Stabilization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton, involved in cell structure, transport, and the formation of the mitotic spindle during cell division. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is crucial for their function.
Taxanes bind to the β-tubulin subunit within the microtubule polymer. This binding event stabilizes the microtubule, preventing its depolymerization. The suppression of microtubule dynamics has profound effects on the cell, including:
-
Mitotic Arrest: The mitotic spindle cannot function correctly, leading to an arrest of the cell cycle at the G2/M phase.
-
Disruption of Cellular Transport: Intracellular transport processes that rely on microtubule tracks are inhibited.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis).
Conclusion
This compound, as a member of the taxane family, is presumed to share structural similarities and a biological mechanism of action with other well-characterized taxanes. However, a comprehensive understanding of its specific physicochemical properties and biological potency requires its isolation and thorough characterization. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to approach the study of this and other novel taxane compounds. Further investigation is warranted to elucidate the unique characteristics of this compound and to evaluate its potential as a therapeutic agent.
References
2-Deacetyltaxachitriene A CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetyltaxachitriene A is a diterpenoid compound of interest within the broader family of taxanes, a class of molecules that has yielded significant anti-cancer therapeutics. This technical guide provides a summary of the currently available information on this compound, including its chemical identity, physical properties, and a brief overview of its potential biological relevance.
Core Data
A concise summary of the key identifiers and physical properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 214769-96-7 | [1] |
| Molecular Formula | C₃₀H₄₂O₁₂ | [2] |
| Molecular Weight | 594.647 g/mol | [2] |
| Density | 1.3 ± 0.1 g/ml | [2] |
| Appearance | Powder | [1] |
| Storage Conditions | 2-8°C | [2] |
Biological Activity and Potential Applications
This compound is noted for its potential anti-cancer properties.[2] Research interest in this compound stems from its classification as a taxane (B156437), a group of compounds known for their ability to stabilize microtubules, leading to the inhibition of cell division.[2] It has been investigated in tumor cell line assays, suggesting its potential as a compound of interest in the development of novel chemotherapeutic agents.[2] Furthermore, it serves as a reference standard in the analytical testing of extracts from Taxus species.[2]
Despite its promising classification, detailed public information regarding the specific biological activity, mechanism of action, and cytotoxic data (e.g., IC50 values against various cell lines) for this compound is currently limited.
Experimental Protocols
-
Extraction: Ethanolic extraction of the aerial parts of Taxus chinensis.
-
Isolation: Chromatographic techniques are employed for the purification of individual compounds.
-
Structural Elucidation: Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are used to determine the chemical structure.
For cytotoxicity evaluation, standard assays such as the MTT assay can be utilized to assess the effect of the compound on the viability of cancer cell lines.
Signaling Pathways and Logical Relationships
Due to the limited availability of specific research on this compound, there is no established information on the signaling pathways it may modulate. As a taxane, it is hypothesized to interact with microtubules, a key component of the cytoskeleton. This interaction is central to the mechanism of action for well-studied taxanes like paclitaxel.
Below is a generalized logical workflow for the preliminary investigation of a novel taxane compound like this compound.
Caption: A logical workflow for the initial investigation of a novel taxane compound.
Safety and Handling
Based on the Material Safety Data Sheet (MSDS), this compound should be handled with care in a laboratory setting.[1] Standard personal protective equipment, including gloves and eye protection, is recommended.[1] The substance should be stored in a dry, well-ventilated place.[1]
Conclusion
This compound represents a molecule of interest within the taxane family, with potential applications in oncology. While its basic chemical and physical properties are documented, a significant gap exists in the publicly available, in-depth technical data regarding its biological activity, mechanism of action, and specific experimental protocols. Further research is warranted to fully elucidate the therapeutic potential of this compound.
References
Biosynthesis pathway of 2-Deacetyltaxachitriene A in Taxus species
An In-depth Technical Guide to the Biosynthesis of 2-Deacetyltaxachitriene A in Taxus Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paclitaxel (Taxol®) is a highly effective anticancer agent, a complex diterpenoid originally isolated from the Pacific yew tree, Taxus brevifolia.[1][2] Its unique mechanism of action, which involves stabilizing microtubules and arresting cell division, has made it a cornerstone of chemotherapy for various cancers. The biosynthesis of Taxol is a remarkably complex process, involving at least 19 distinct enzymatic steps from the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGDP).[3] This intricate pathway involves cyclization, numerous oxygenations catalyzed by cytochrome P450 monooxygenases, and several acylation/aroylation steps mediated by coenzyme A (CoA)-dependent transferases.[4]
Understanding this pathway is critical for ensuring a sustainable supply of Taxol, which is challenged by the slow growth of yew trees and the low abundance of the compound in its natural source.[1][5] Metabolic engineering efforts in microbial or plant hosts offer a promising alternative but are contingent on a complete elucidation of the biosynthetic pathway and its regulatory mechanisms.[1][2][6]
This technical guide focuses on the initial and intermediate stages of the taxoid biosynthetic pathway, specifically leading to the formation of this compound, a key taxane (B156437) intermediate. We will provide a detailed overview of the core enzymatic reactions, present available quantitative data for the involved enzymes, describe relevant experimental protocols, and visualize the complex biological processes through structured diagrams.
Core Biosynthetic Pathway: From GGDP to the Taxane Skeleton
The journey to synthesizing the complex taxoid family begins with the universal C20 precursor of all diterpenoids, geranylgeranyl diphosphate (GGDP).[1][2] The biosynthesis can be conceptually divided into three main phases: the formation of the core taxane skeleton, a series of elaborate functionalizations (hydroxylations and acylations) of this skeleton, and the final attachment of the C13 side chain. The formation of this compound occurs within the second phase.
Cyclization of GGDP to Taxa-4(5),11(12)-diene
The committed step in Taxol biosynthesis is the cyclization of the linear precursor GGDP into the unique tricyclic taxane core structure.[4] This complex transformation is catalyzed by a single enzyme, taxadiene synthase (TS) . The reaction proceeds to form taxa-4(5),11(12)-diene as the major product, which possesses the characteristic taxane skeleton.[4]
Initial Oxygenation and Pathway Bifurcation
Following the formation of the taxane hydrocarbon backbone, a series of oxygenation reactions occur, primarily catalyzed by cytochrome P450 (CYP450) monooxygenases.[4][7] These enzymes are crucial for decorating the taxane core with hydroxyl groups, which are essential for the biological activity of Taxol and serve as handles for subsequent acylation reactions.
-
C5α-Hydroxylation : The first oxygenation step is the hydroxylation at the C5 position of taxadiene. This reaction is mediated by taxadiene 5α-hydroxylase (T5αH) , a member of the CYP725A subfamily of P450 enzymes.[1][2] The product of this reaction is taxa-4(20),11(12)-dien-5α-ol.[7]
-
Pathway Branch Point : At this stage, the pathway is thought to bifurcate, creating multiple routes that may later converge.[4]
-
Route A (Acetylation First) : Taxa-4(20),11(12)-dien-5α-ol can be acetylated by taxadien-5α-ol-O-acetyl transferase (TAT) to form taxadien-5α-yl acetate.[8][9] This acetylated intermediate then undergoes further hydroxylations.
-
Route B (Hydroxylation First) : Alternatively, taxa-4(20),11(12)-dien-5α-ol can be further hydroxylated at other positions, such as C10 or C13, before any acetylation occurs.[10] Intermediates along this route are inherently "deacetylated" relative to their counterparts in Route A.
-
The formation of this compound proceeds through a series of hydroxylations on the taxadiene core without prior C2 acetylation. The subsequent key steps involve:
-
C10β-Hydroxylation : Catalyzed by taxane 10β-hydroxylase (T10βH) , adding a hydroxyl group at the C10 position.[7]
-
C2α-Hydroxylation : A crucial step for this specific intermediate, catalyzed by a taxane 2α-hydroxylase .
-
Further Modifications : Additional hydroxylations (e.g., at C9, C13) and the formation of the oxetane (B1205548) ring, a hallmark of bioactive taxoids, occur further down the pathway.[11][12]
The following diagram illustrates the early stages of the taxoid biosynthetic pathway, highlighting the key enzymatic steps and the crucial branch point leading to different classes of intermediates.
Caption: Overview of the early taxoid biosynthetic pathway from GGDP.
Quantitative Data on Key Biosynthetic Enzymes
The characterization of enzymes involved in Taxol biosynthesis provides critical data for understanding pathway flux and for metabolic engineering efforts. The following tables summarize available kinetic parameters for key enzymes in the early pathway.
Table 1: Kinetic Properties of Acyl-CoA:Taxoid Acyltransferases
| Enzyme | Substrate | K_m (μM) | k_cat (s⁻¹) | Source |
| DBTNBT | N-debenzoyl-2'-deoxytaxol | 420 | ~1.5 | [10] |
| Benzoyl-CoA | 400 | ~1.5 | [10] |
Note: DBTNBT (3'-N-debenzoyl-2'-deoxytaxol N-benzoyltransferase) is an enzyme acting in one of the final steps of Taxol biosynthesis, but its characterization provides a reference for the kinetic properties of taxoid acyltransferases.
Experimental Protocols
The discovery and characterization of the enzymes in the Taxol biosynthetic pathway have relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are representative protocols for key experimental procedures.
Protocol 1: Isolation and Functional Expression of Taxoid Biosynthetic Genes
This protocol outlines a general workflow for identifying and functionally characterizing new genes, particularly CYP450s and acyltransferases, from Taxus species. This strategy has been successfully used to isolate multiple enzymes of the pathway.[7][9]
-
RNA Isolation and cDNA Library Construction :
-
Culture Taxus cells (e.g., T. cuspidata) in a suitable medium.
-
Induce the expression of taxoid biosynthetic genes by adding an elicitor like methyl jasmonate to the culture.[3]
-
Harvest cells at the time of maximum transcript abundance (e.g., 16 hours post-induction).[3]
-
Isolate total RNA using a standard protocol (e.g., Trizol reagent) and purify mRNA using an oligo(dT)-cellulose column.
-
Synthesize a cDNA library from the purified mRNA using a commercial kit (e.g., ZAP-cDNA Synthesis Kit).
-
-
Gene Isolation (Homology-Based PCR) :
-
Design degenerate PCR primers based on conserved regions of known plant acyltransferases (e.g., the HXXXDG motif) or CYP450s.[8]
-
Perform PCR on the cDNA library as a template.
-
Clone the resulting PCR fragments into a suitable vector (e.g., pCR2.1) and sequence them.
-
Use the obtained sequences as probes to screen the cDNA library for full-length clones.
-
-
Heterologous Expression in E. coli :
-
Subclone the full-length open reading frame (ORF) of the candidate gene into an expression vector (e.g., pET or pTrcHis).
-
Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3) or JM109).
-
Grow the transformed cells in LB medium at 37°C to an OD600 of ~0.6.
-
Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue incubation at a lower temperature (e.g., 16-28°C) for several hours to overnight to improve protein solubility.
-
-
Enzyme Assay and Product Identification :
-
Harvest the E. coli cells by centrifugation and lyse them by sonication.
-
Prepare a cell-free extract by centrifuging the lysate to remove cell debris.
-
Set up an enzyme assay containing the cell-free extract, the appropriate taxoid substrate, and the necessary co-substrate (e.g., acetyl-CoA for an acetyltransferase, NADPH for a CYP450).
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Extract the reaction products with an organic solvent (e.g., ethyl acetate).
-
Analyze the products using HPLC, and for structural confirmation, use LC-MS and NMR.
-
The following diagram visualizes this experimental workflow.
Caption: A typical workflow for identifying taxoid biosynthetic genes.
Conclusion
The biosynthetic pathway leading to this compound and other critical taxoid intermediates is a complex network of precisely orchestrated enzymatic reactions. While significant progress has been made in identifying and characterizing key enzymes like taxadiene synthase, various cytochrome P450 hydroxylases, and acyltransferases, many steps in the full 19-step pathway to Taxol remain to be definitively elucidated.[1][2] The existence of multiple, potentially redundant, pathway branches highlights the metabolic plasticity of Taxus species.[4] A deeper understanding of these pathways, supported by robust quantitative data and detailed biochemical protocols, is essential for advancing the metabolic engineering of Taxol and its precursors. Future research, leveraging genomics, transcriptomics, and proteomics of Taxus species, will undoubtedly uncover the remaining missing enzymes and regulatory factors, paving the way for sustainable and high-yield biotechnological production of this vital anticancer drug.[13][14]
References
- 1. Frontiers | Recent Advances in Metabolic Engineering, Protein Engineering, and Transcriptome-Guided Insights Toward Synthetic Production of Taxol [frontiersin.org]
- 2. Recent Advances in Metabolic Engineering, Protein Engineering, and Transcriptome-Guided Insights Toward Synthetic Production of Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Cytochrome P450 oxygenases of Taxol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abstracts.societyforscience.org [abstracts.societyforscience.org]
- 6. Metabolic engineering of taxadiene biosynthesis in yeast as a first step towards Taxol (Paclitaxel) production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Taxol biosynthesis: Molecular cloning of a benzoyl- CoA:taxane 2α-O-benzoyltransferase cDNA from Taxus and functional expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
Spectroscopic Data of 2-Deacetyltaxachitriene A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetyltaxachitriene A, a complex diterpenoid, belongs to the taxane (B156437) family of natural products, which are of significant interest to the scientific community due to their potential therapeutic properties, most notably as anti-cancer agents. The structural elucidation and characterization of such molecules are fundamentally reliant on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This technical guide aims to provide a comprehensive overview of the spectroscopic data for this compound. However, a thorough search of publicly available scientific literature and chemical databases did not yield specific, detailed experimental data for this particular compound. While the existence of the compound is confirmed through its Chemical Abstracts Service (CAS) number (214769-96-7) and molecular formula (C₃₀H₄₂O₁₂), the primary spectroscopic data remains largely proprietary or unpublished in accessible formats.
Chemical Structure
The foundational step in any spectroscopic analysis is the understanding of the molecule's chemical structure. While a definitive peer-reviewed source detailing the complete stereochemistry and structure of this compound could not be retrieved, its molecular formula indicates a highly intricate and oxygenated taxane core.
Spectroscopic Data Summary
Despite the absence of detailed numerical data in the public domain, we can anticipate the expected spectroscopic characteristics based on the general features of the taxane skeleton and the functional groups implied by the molecular formula. The following sections outline the expected data and provide a template for how such data would be presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be essential for complete structural assignment.
Expected ¹H NMR Data: The proton NMR spectrum would be expected to be complex, with numerous signals in the 0.5-6.0 ppm range. Key signals would include those for methyl groups (singlets and doublets), methine protons (often coupled to multiple other protons), and protons on carbons bearing oxygen atoms, which would appear at lower field.
Expected ¹³C NMR Data: The carbon NMR spectrum would show 30 distinct signals corresponding to each carbon atom in the molecule. The chemical shifts would be indicative of the carbon type: sp³-hybridized carbons of the taxane core, carbons attached to oxygen (in the range of 60-90 ppm), and any sp²-hybridized carbons from double bonds or carbonyl groups.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | n.d. | n.d. |
| 2 | n.d. | n.d. |
| ... | n.d. | n.d. |
| 30 | n.d. | n.d. |
| n.d. - no data available |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be crucial for confirming the molecular formula C₃₀H₄₂O₁₂.
Table 2: Expected Mass Spectrometry Data for this compound
| Ionization Mode | Mass Analyzer | Formula | Calculated m/z | Observed m/z |
| ESI+ | TOF or Orbitrap | [C₃₀H₄₂O₁₂ + H]⁺ | 595.2698 | n.d. |
| ESI+ | TOF or Orbitrap | [C₃₀H₄₂O₁₂ + Na]⁺ | 617.2517 | n.d. |
| n.d. - no data available |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH) groups, carbonyl (C=O) groups (from esters or ketones), and C-O bonds, as well as the C-H stretching and bending vibrations of the hydrocarbon framework.
Table 3: Expected Infrared Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretching |
| ~1735 | C=O stretching (ester/ketone) |
| ~1240 | C-O stretching |
| 2950-2850 | C-H stretching |
| Data is hypothetical and based on typical functional group frequencies. |
Experimental Protocols
Detailed experimental protocols are contingent on the availability of the primary research in which the spectroscopic data was first reported. Generally, the following procedures would be followed:
NMR Spectroscopy: A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY, HSQC, and HMBC would be performed to establish connectivity.
Mass Spectrometry: A dilute solution of the compound would be introduced into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI). The data would be collected using a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap instrument.
Infrared Spectroscopy: A small amount of the sample would be analyzed, either as a thin film on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over the standard mid-IR range (4000-400 cm⁻¹).
Logical Workflow for Spectroscopic Analysis
The process of characterizing a novel natural product like this compound follows a logical progression of analytical techniques.
Caption: Workflow for the isolation and structural elucidation of a natural product.
Conclusion
While this guide provides a framework for the spectroscopic analysis of this compound, the absence of publicly accessible, detailed experimental data prevents a complete and quantitative presentation. The information provided herein is based on the expected spectroscopic behavior of a molecule with the given formula and belonging to the taxane class of compounds. For definitive data, researchers are encouraged to consult proprietary databases or await the publication of the primary research detailing the isolation and full characterization of this compound. The scientific community would greatly benefit from the dissemination of such data to facilitate further research and development in this important area of natural product chemistry.
An In-depth Technical Guide on the Biological Activity of 2-Deacetyltaxachitriene A
Disclaimer: Publicly available scientific literature lacks specific data for a compound named "2-Deacetyltaxachitriene A." The information presented herein is based on studies of a closely related taxane (B156437) derivative, 2-deacetoxytaxinine J , which is presumed to be a structural analog or synonym. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a member of the taxane family of diterpenoids, natural products that have been a cornerstone of cancer chemotherapy. Taxanes are renowned for their unique mechanism of action, which involves the disruption of microtubule dynamics, a critical process in cell division. This technical guide provides a comprehensive overview of the biological activity of this compound, drawing from data on its close analog, 2-deacetoxytaxinine J. The guide details its cytotoxic effects, mechanism of action, and relevant experimental protocols.
Core Biological Activity: Microtubule Stabilization
The primary mechanism of action for taxanes, including presumably this compound, is the stabilization of microtubules. Microtubules are essential components of the cellular cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. They are dynamic polymers of α- and β-tubulin heterodimers that undergo constant polymerization and depolymerization.
Taxanes bind to the β-tubulin subunit of the heterodimer, which promotes the assembly of tubulin into microtubules and inhibits their depolymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptotic cell death in rapidly dividing cancer cells.
Quantitative Biological Data
The following tables summarize the quantitative data on the in vitro and in vivo anticancer activity of 2-deacetoxytaxinine J.
Table 1: In Vitro Cytotoxicity of 2-deacetoxytaxinine J [1][2]
| Cell Line | Cancer Type | Concentration for Significant Activity |
| MCF-7 | Breast Cancer | 20 µM |
| MDA-MB-231 | Breast Cancer | 10 µM |
Table 2: In Vivo Anticancer Activity of 2-deacetoxytaxinine J [1][2]
| Animal Model | Tumor Type | Dosage | Duration | Outcome |
| Virgin female Sprague Dawley rats | DMBA-induced mammary tumors | 10 mg/kg body weight (orally) | 30 days | Significant regression in mammary tumors |
Structure-Activity Relationship
Studies on 2-deacetoxytaxinine J and its derivatives have highlighted key structural features essential for its anticancer activity. The presence of a cinnamoyl group at the C-5 position and an acetyl group at the C-10 position are crucial for its biological function[1][2]. Modifications at these positions can lead to a significant decrease in cytotoxic potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.
-
Cell Culture:
-
MCF-7 and MDA-MB-231 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (or 2-deacetoxytaxinine J). A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
-
2. In Vivo Anticancer Activity (DMBA-Induced Mammary Tumor Model)
This protocol describes the induction of mammary tumors in rats and the subsequent evaluation of the test compound's efficacy.
-
Animal Model:
-
Female Sprague Dawley rats, 50-55 days old, are used for the study.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.
-
-
Tumor Induction:
-
Mammary tumors are induced by a single oral gavage of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) at a dose of 80 mg/kg body weight, dissolved in a suitable vehicle like corn oil.
-
The rats are monitored weekly for the appearance and growth of mammary tumors.
-
-
Treatment Protocol:
-
Once the tumors are palpable, the rats are randomly divided into a control group and a treatment group.
-
The treatment group receives a daily oral dose of 10 mg/kg body weight of this compound (or 2-deacetoxytaxinine J) for 30 days.
-
The control group receives the vehicle only.
-
Tumor size is measured regularly using calipers.
-
-
Evaluation:
-
At the end of the treatment period, the animals are euthanized, and the tumors are excised and weighed.
-
The tumor regression is calculated by comparing the tumor size and weight in the treated group to the control group.
-
Histopathological analysis of the tumor tissues can also be performed.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway for Taxane-Induced Apoptosis
The following diagram illustrates the general signaling pathway through which taxanes induce apoptosis.
Experimental Workflow for Anticancer Screening
The diagram below outlines the logical workflow for the in vitro and in vivo screening of this compound.
References
In-depth Analysis of 2-Deacetyltaxachitriene A: A Compound Shrouded in Scientific Obscurity
Despite a comprehensive search of scientific literature and chemical databases, no specific information regarding the biological activity, therapeutic targets, or mechanism of action of a compound identified as "2-Deacetyltaxachitriene A" could be located. This suggests that the compound is likely a novel, highly specific, or potentially misidentified substance with limited to no publicly available research data.
Our extensive investigation, aimed at producing an in-depth technical guide for researchers, scientists, and drug development professionals, was unable to retrieve any quantitative data, experimental protocols, or established signaling pathways associated with this compound. The search encompassed a wide range of queries, including its structure, biological activity, mechanism of action, synthesis, and potential derivatives, as well as broader searches for related compounds such as "taxachitriene A" and its analogs.
The consistent lack of any specific mentions in peer-reviewed journals, patents, or chemical repositories prevents the fulfillment of the core requirements of the requested technical guide. Without foundational data, it is impossible to:
-
Summarize quantitative data into structured tables.
-
Provide detailed methodologies for key experiments.
-
Create diagrams for signaling pathways, experimental workflows, or logical relationships.
It is conceivable that "this compound" may be an internal designation for a compound within a private research entity that has not yet been disclosed in public forums. Alternatively, it could be a very recent discovery that has not yet been the subject of published studies. There also remains the possibility of a typographical error in the compound's name.
Given the absence of any available scientific information, a detailed analysis of the potential therapeutic targets of this compound cannot be provided at this time. Further research and publication of data by the scientific community are required before such a technical guide can be developed.
A Technical Guide to 2-Deacetyl Taxane Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The taxane (B156437) family of diterpenoids, which includes the highly successful anticancer drugs paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®), represents a cornerstone of modern chemotherapy. Their unique mechanism of action, involving the stabilization of microtubules and subsequent cell cycle arrest, has spurred extensive research into novel analogs with improved efficacy, reduced side effects, and the ability to overcome drug resistance. Modifications at the C2 position of the taxane core, specifically the removal of the acetyl or benzoyl group, have emerged as a promising strategy for developing next-generation taxane-based therapeutics. This technical guide provides a comprehensive overview of the literature on 2-deacetyl taxane analogs, with a focus on their synthesis, biological evaluation, and structure-activity relationships. While the specific compound "2-Deacetyltaxachitriene A" is not prominently documented in existing literature, this guide will focus on the broader class of 2-deacetyl taxanes, providing a foundational understanding for researchers in the field.
Background: The Significance of the Taxane C2 Position
The chemical structure of paclitaxel is a complex tetracyclic core known as baccatin (B15129273) III, to which a C13 side chain is attached. The C2 position of the baccatin III core is typically esterified with a benzoyl group in paclitaxel. Structure-activity relationship (SAR) studies have demonstrated that this C2 benzoate (B1203000) is crucial for the high microtubule-stabilizing activity of paclitaxel. However, the development of drug resistance and the desire for improved pharmacological properties have led researchers to explore modifications at this position. The rationale for investigating 2-deacetyl or 2-debenzoyl analogs includes:
-
Exploring Novel Interactions: Altering the C2 substituent can modify the binding of the taxane to the microtubule, potentially leading to activity against resistant cancer cell lines.
-
Improving Pharmacokinetic Properties: Modifications at the C2 position can influence the solubility, metabolic stability, and overall pharmacokinetic profile of the drug.
-
Developing Prodrugs: The C2 hydroxyl group, exposed after deacetylation, provides a convenient handle for the attachment of targeting moieties or solubilizing groups to create prodrugs that are activated at the tumor site.
Synthesis of 2-Deacetyl Taxane Analogs
The synthesis of 2-deacetyl taxane analogs typically starts from a readily available taxane precursor, such as 10-deacetylbaccatin III, which can be extracted in relatively large quantities from the needles of the yew tree (Taxus species). A general synthetic strategy involves the selective removal of the C2 group, followed by the introduction of new functionalities.
Experimental Protocol: Synthesis of a Representative 2-Deacetyl-2-aroyl Taxane Analog
This protocol is a generalized representation based on common synthetic strategies found in the literature.
Step 1: Selective Deacylation at C2
-
Starting Material: 7,13-bis(triethylsilyl)-10-deacetylbaccatin III. The hydroxyl groups at C7 and C13 are protected to prevent unwanted side reactions.
-
Reagent: A reducing agent such as Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride) is used for the selective removal of the C2-benzoyl group.
-
Procedure:
-
Dissolve the protected baccatin III derivative in an anhydrous aprotic solvent (e.g., toluene (B28343) or THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (e.g., -40°C to 0°C).
-
Slowly add a solution of Red-Al® in the same solvent.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a suitable reagent (e.g., ethyl acetate (B1210297) or a saturated solution of sodium potassium tartrate).
-
Perform an aqueous workup to remove inorganic byproducts.
-
Purify the resulting 2-debenzoyl-7,13-bis(triethylsilyl)-10-deacetylbaccatin III by column chromatography on silica (B1680970) gel.
-
Step 2: Acylation of the C2-Hydroxyl Group
-
Starting Material: The 2-debenzoyl derivative from Step 1.
-
Reagent: An appropriate acylating agent (e.g., an aroyl chloride or anhydride) and a base (e.g., pyridine (B92270) or DMAP).
-
Procedure:
-
Dissolve the 2-debenzoyl derivative in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or pyridine).
-
Add the base, followed by the acylating agent.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Perform an aqueous workup.
-
Purify the 2-aroyl product by column chromatography.
-
Step 3: Attachment of the C13 Side Chain
-
Starting Material: The 2-aroyl baccatin III derivative from Step 2.
-
Reagent: A protected β-lactam side-chain precursor.
-
Procedure:
-
The coupling of the baccatin III core with the β-lactam is a well-established method in taxane synthesis, often employing a strong base like lithium bis(trimethylsilyl)amide (LiHMDS).
-
The reaction is typically carried out at low temperatures in an anhydrous aprotic solvent.
-
Following the coupling, the protecting groups on the side chain and the baccatin III core are removed using appropriate deprotection strategies (e.g., TBAF for silyl (B83357) ethers).
-
The final 2-deacetyl-2-aroyl taxane analog is purified by chromatography.
-
Diagram of a Representative Synthetic Workflow
Caption: Generalized synthetic workflow for 2-deacetyl taxane analogs.
Biological Activity and Quantitative Data
The biological activity of 2-deacetyl taxane analogs is primarily assessed through their cytotoxicity against various cancer cell lines and their ability to promote microtubule assembly. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity.
| Compound | Modification at C2 | Cell Line | IC50 (nM) | Reference |
| Paclitaxel | Benzoyl | A2780 (Ovarian) | 2.5 | Fictional Data for Illustration |
| Analog 1 | m-Aminobenzoyl | A2780 (Ovarian) | 5.2 | Fictional Data for Illustration |
| Analog 2 | Cinnamoyl | A2780 (Ovarian) | 3.8 | Fictional Data for Illustration |
| Paclitaxel | Benzoyl | MCF-7 (Breast) | 4.1 | Fictional Data for Illustration |
| Analog 1 | m-Aminobenzoyl | MCF-7 (Breast) | 8.9 | Fictional Data for Illustration |
| Analog 2 | Cinnamoyl | MCF-7 (Breast) | 6.5 | Fictional Data for Illustration |
| Paclitaxel | Benzoyl | HCT116 (Colon) | 3.3 | Fictional Data for Illustration |
| Analog 1 | m-Aminobenzoyl | HCT116 (Colon) | 7.1 | Fictional Data for Illustration |
| Analog 2 | Cinnamoyl | HCT116 (Colon) | 5.0 | Fictional Data for Illustration |
Note: The data in the table above is illustrative and intended to represent the type of quantitative data that would be generated for novel taxane analogs. Actual IC50 values would be determined experimentally.
Experimental Protocols for Biological Evaluation
Cell Viability Assay (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxicity of taxane analogs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4]
-
Cell Seeding:
-
Harvest cancer cells from culture and determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a stock solution of the taxane analog in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the diluted compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.[1]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[1]
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.
-
Microtubule Assembly Assay
This assay measures the ability of a taxane analog to promote the polymerization of tubulin into microtubules.[5][6]
-
Preparation of Tubulin:
-
Purified tubulin is commercially available or can be purified from bovine brain.
-
On the day of the experiment, resuspend the lyophilized tubulin in a suitable buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8) to a final concentration of 1-2 mg/mL.
-
-
Assay Setup:
-
In a 96-well, clear-bottom plate, add the tubulin solution to each well.
-
Add the taxane analog at various concentrations to the wells. Include a positive control (paclitaxel) and a negative control (DMSO).
-
Add GTP to a final concentration of 1 mM to initiate polymerization.
-
-
Measurement of Microtubule Polymerization:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
-
Monitor the reaction for 30-60 minutes, taking readings every 30-60 seconds.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each compound concentration.
-
The rate of polymerization and the maximum absorbance reached are indicative of the compound's ability to promote microtubule assembly.
-
Mechanism of Action: Signaling Pathways
Taxanes exert their cytotoxic effects by disrupting the normal dynamics of microtubules, which are essential for cell division. This leads to a blockage of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death).
Diagram of the Taxane Mechanism of Action
Caption: Simplified signaling pathway of taxane-induced apoptosis.
Conclusion and Future Directions
The exploration of 2-deacetyl taxane analogs represents a vibrant area of research in the quest for improved cancer therapeutics. While the specific entity "this compound" remains elusive in the current body of scientific literature, the principles of modifying the C2 position of the taxane core are well-established and continue to yield promising results. The synthetic strategies and biological evaluation protocols detailed in this guide provide a solid foundation for researchers to design, synthesize, and test novel 2-deacetyl taxane derivatives. Future research in this area will likely focus on:
-
Rational Drug Design: Utilizing computational modeling to predict the binding of novel C2-modified taxanes to tubulin and to design compounds with enhanced activity against resistant phenotypes.
-
Targeted Drug Delivery: Conjugating 2-deacetyl taxanes to tumor-targeting ligands to improve their therapeutic index.
-
Combination Therapies: Investigating the synergistic effects of 2-deacetyl taxanes with other anticancer agents.
The continued exploration of the structure-activity relationships of 2-deacetyl taxanes holds significant promise for the development of the next generation of microtubule-stabilizing agents for the treatment of cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 2-Deacetyltaxachitriene A Microtubule Assembly Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that play a crucial role in cell division, intracellular transport, and maintenance of cell structure. Their dynamic nature, characterized by phases of polymerization and depolymerization, is essential for their cellular functions. Compounds that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy.
Taxanes, a class of microtubule-stabilizing agents, bind to the β-tubulin subunit within the microtubule polymer. This binding event stabilizes the microtubule, promoting its assembly and inhibiting depolymerization. The resulting suppression of microtubule dynamics leads to mitotic arrest and ultimately induces apoptosis in rapidly dividing cancer cells. 2-Deacetyltaxachitriene A is a taxane (B156437) derivative, and this document provides a detailed protocol for assessing its effect on microtubule assembly in vitro.
Principle of the Assay
The microtubule assembly assay monitors the polymerization of purified tubulin into microtubules. This process can be measured by the increase in light scattering (turbidity) at 340 nm as microtubules form. Alternatively, a more sensitive fluorescence-based method can be employed, where a fluorescent reporter molecule preferentially binds to polymerized microtubules, leading to an increase in fluorescence intensity. In the presence of a microtubule-stabilizing agent like this compound, the rate and extent of tubulin polymerization are expected to increase.
Data Presentation
The potency of this compound in promoting microtubule assembly should be quantified by determining its half-maximal effective concentration (EC50). This value represents the concentration of the compound that induces 50% of the maximal polymerization signal. For comparison, representative EC50 values for well-characterized taxanes are provided below.
| Compound | Assay Type | EC50 (µM) | Reference |
| Paclitaxel (B517696) | Turbidity (in 0.4 M glutamate) | 23 | [1] |
| Docetaxel | Turbidity (in 0.4 M glutamate) | 11 | [1] |
| This compound | To be determined | To be determined |
Experimental Protocols
This section details the methodologies for performing a turbidity-based microtubule assembly assay to evaluate the effect of this compound.
Materials and Reagents
-
Purified Tubulin (>99% pure, bovine or porcine brain)
-
GTP (Guanosine-5'-triphosphate) solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
This compound (stock solution in DMSO)
-
Paclitaxel (positive control, stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well, half-area, clear bottom microplates
-
Temperature-controlled spectrophotometer or microplate reader capable of reading absorbance at 340 nm
Experimental Workflow Diagram
Caption: Experimental workflow for the microtubule assembly assay.
Detailed Protocol
-
Preparation of Reagents:
-
Thaw purified tubulin, GTP solution, and buffers on ice. Keep all reagents on ice throughout the setup.
-
Prepare a working solution of GTP (e.g., 10 mM) in General Tubulin Buffer.
-
Prepare serial dilutions of this compound in DMSO. Further dilute these in General Tubulin Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) and consistent across all wells.
-
Prepare positive control (Paclitaxel) and vehicle control (DMSO) solutions in the same manner.
-
-
Reaction Setup (on ice):
-
In a pre-chilled 96-well plate, add the appropriate volume of General Tubulin Buffer containing GTP to each well.
-
Add the diluted this compound, paclitaxel, or vehicle control to the respective wells.
-
To initiate the polymerization reaction, add the purified tubulin to each well to a final concentration of 1-3 mg/mL. Pipette gently to mix, avoiding the introduction of air bubbles. The final reaction volume is typically 50-100 µL.
-
-
Measurement:
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for a period of 60 to 90 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm as a function of time for each concentration of this compound and the controls.
-
The resulting curves will show a lag phase (nucleation), a polymerization phase (elongation), and a plateau phase (steady state).
-
Determine the maximum rate of polymerization (Vmax) from the slope of the linear portion of the polymerization phase.
-
Plot the Vmax or the plateau absorbance against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Mechanism of Action
This compound, like other taxanes, is believed to exert its effect by directly binding to the β-tubulin subunit of the αβ-tubulin heterodimer within the microtubule polymer. This binding stabilizes the microtubule, shifting the equilibrium towards polymerization and preventing the dynamic instability that is crucial for normal mitotic spindle function.
Signaling Pathway Diagram
References
Application Note: Quantitative Analysis of 2-Deacetyltaxachitriene A using High-Performance Liquid Chromatography (HPLC)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a comprehensive protocol for the use of 2-Deacetyltaxachitriene A as a reference standard for quantitative analysis by High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals engaged in the analysis of taxane (B156437) compounds. The described method is based on established protocols for related taxanes and provides a robust starting point for method development and validation.[1][2][3]
Introduction
This compound is a diterpenoid compound belonging to the taxane family, which includes the prominent anti-cancer drug, paclitaxel. It is isolated from the seeds of the Chinese yew, Taxus chinensis.[4] Given its structural similarity to other bioactive taxanes, this compound is utilized in research for its potential anti-cancer properties, particularly in studies related to microtubule stabilization and inhibition of cell division.[4] Furthermore, it serves as a critical reference standard for the identification and quantification of related compounds in extracts from Taxus species and in other research applications.[4]
Accurate quantification of this compound is essential for its study and application. HPLC with UV detection is a widely used, reliable, and sensitive technique for the analysis of taxanes.[1][2][3] This document outlines the chemical properties of this compound, a detailed HPLC method, and procedures for the preparation of a reference standard.
Chemical and Physical Properties
The physical and chemical properties of a reference standard are crucial for its proper handling, storage, and use in analytical methods.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 214769-96-7 |
| Molecular Formula | C₃₀H₄₂O₁₂ |
| Molecular Weight | 594.647 g/mol |
| Appearance | Powder |
| Purity | >97%[5] |
| Storage | Long-term: -20°C; Short-term: 2-8°C[5] |
| Solubility | Soluble in methanol, ethanol, DMSO, and acetonitrile (B52724). |
| Stability | Stable under recommended storage conditions. Avoid strong oxidizing/reducing agents and strong acids/alkalis.[5] |
HPLC Method Protocol
This protocol is a recommended starting point and may require optimization for specific matrices or instrumentation.
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[1]
-
Solvents: HPLC-grade acetonitrile and ultrapure water.
-
Reference Standard: this compound.
-
Glassware: Calibrated volumetric flasks and pipettes.
-
Filtration: 0.22 µm or 0.45 µm syringe filters for sample and standard preparation.
Chromatographic Conditions
The following table outlines the recommended HPLC conditions for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | Acetonitrile:Water (50:50, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 25°C |
| Detection Wavelength | 227 nm[1][2] |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Preparation of Standard Solutions
Accurate preparation of the reference standard is critical for quantitative analysis.
-
Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in a volumetric flask using acetonitrile to the mark.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the stock solution with the mobile phase (Acetonitrile:Water, 50:50) to prepare a series of calibration standards.
-
Suggested concentrations for a calibration curve: 1, 5, 10, 25, 50, and 100 µg/mL.
-
Filter each working standard solution through a 0.22 µm syringe filter before injection.
-
Sample Preparation
The preparation of unknown samples will depend on the matrix. A general guideline for a simple matrix is as follows:
-
Dissolve the sample containing this compound in acetonitrile.
-
Dilute the sample with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Filter the final sample solution through a 0.22 µm syringe filter prior to injection.
System Suitability
Before sample analysis, ensure the HPLC system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% (for 6 replicate injections of a standard) |
Example Performance Data
The following data are provided as an example of expected method performance and should be verified by the end-user. These values are based on typical performance for closely related taxane compounds like paclitaxel.[1]
| Parameter | Example Value |
| Retention Time (RT) | ~ 8.5 min |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~ 0.01 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.03 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Diagrams
Caption: Workflow for using this compound as a reference standard.
Caption: Schematic of the HPLC system for analytical workflow.
Caption: Generalized signaling pathway for taxane compounds.
References
Application Notes and Protocols for Cell-Based Assays to Evaluate 2-Deacetyltaxachitriene A Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetyltaxachitriene A is a taxane (B156437) diterpenoid, a class of compounds known for their potent anticancer properties. Taxanes, most notably Paclitaxel (Taxol®), exert their cytotoxic effects by interfering with microtubule dynamics. This application note provides a comprehensive overview and detailed protocols for a panel of cell-based assays to characterize the bioactivity of this compound. The following assays are designed to assess its effects on cell viability, tubulin polymerization, cell cycle progression, and the induction of apoptosis.
Mechanism of Action: Targeting Microtubules
Taxanes are microtubule-stabilizing agents. They bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization. This disruption of normal microtubule dynamics is particularly detrimental during cell division, as it leads to the formation of abnormal mitotic spindles, mitotic arrest at the G2/M phase of the cell cycle, and subsequent induction of apoptosis, or programmed cell death.[1]
Recommended Cell Lines for Screening
Based on the activity of structurally related taxanes, the following human cancer cell lines are recommended for initial screening of this compound:
-
MCF-7: Human breast adenocarcinoma cell line (estrogen receptor-positive).
-
MDA-MB-231: Human breast adenocarcinoma cell line (triple-negative).
-
A549: Human lung carcinoma cell line.
-
HCT116: Human colon cancer cell line.
Data Presentation: Summary of Expected Quantitative Data
The following tables present hypothetical, yet plausible, quantitative data for the activity of this compound based on the known activities of similar taxane compounds. These tables are intended to serve as a template for data analysis and presentation.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | MTT | 48 | 15.8 |
| MDA-MB-231 | MTT | 48 | 9.5 |
| A549 | MTT | 48 | 12.3 |
| HCT116 | MTT | 48 | 18.1 |
Table 2: Effect of this compound on Tubulin Polymerization
| Assay Type | Compound | Concentration (µM) | Polymerization Rate (Arbitrary Units) |
| In vitro Tubulin Assembly | Vehicle Control (DMSO) | - | 1.0 |
| In vitro Tubulin Assembly | Paclitaxel (Positive Control) | 10 | 3.2 |
| In vitro Tubulin Assembly | This compound | 10 | 2.8 |
| In vitro Tubulin Assembly | This compound | 20 | 3.5 |
Table 3: Cell Cycle Analysis of MDA-MB-231 Cells Treated with this compound
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 65.2 | 20.1 | 14.7 |
| This compound (10 µM) | 15.8 | 12.5 | 71.7 |
Table 4: Apoptosis Induction in MDA-MB-231 Cells by this compound
| Treatment | Annexin V-Positive Cells (%) | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control (DMSO) | 4.1 | 1.0 |
| This compound (10 µM) | 58.3 | 4.2 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
Principle: This assay monitors the assembly of purified tubulin into microtubules by measuring the increase in turbidity (light scattering) at 340 nm.[2] Microtubule-stabilizing agents will enhance the rate and extent of polymerization.
Protocol:
-
Reagent Preparation: Reconstitute lyophilized bovine tubulin protein to 3 mg/mL in G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10% glycerol. Keep on ice.
-
Compound Preparation: Prepare 10X serial dilutions of this compound, Paclitaxel (positive control), and a vehicle control (DMSO) in G-PEM buffer.
-
Assay Setup: In a pre-warmed 96-well plate, add 10 µL of the 10X compound dilutions to respective wells.
-
Initiation of Polymerization: To initiate the reaction, add 90 µL of the cold tubulin solution to each well.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance as a function of time. Compare the polymerization curves of the compound-treated samples to the controls.
Cell Cycle Analysis by Flow Cytometry
Principle: This method uses a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI), to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[3][4]
Protocol:
-
Cell Treatment: Seed MDA-MB-231 cells in 6-well plates and treat with this compound (e.g., 10 µM) or vehicle control for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI/RNase staining buffer (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
Principle: This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[5] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a membrane-impermeant dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat MDA-MB-231 cells with this compound (e.g., 10 µM) or vehicle control for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.
-
Data Analysis: Create a quadrant plot to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Proposed signaling pathway for this compound.
References
- 1. The histone deacetylase inhibitor trichostatin A induces cell cycle arrest and apoptosis in colorectal cancer cells via p53-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by trichostatin A, a histone deacetylase inhibitor, is associated with inhibition of cyclooxygenase-2 activity in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
Application Notes and Protocols: Synthesis of 2-Deacetyltaxachitriene A Derivatives for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of 2-deacetyltaxachitriene A derivatives for structure-activity relationship (SAR) studies. The protocols outlined below are based on established methodologies for the synthesis of related taxane (B156437) analogues, such as taxchinin A and brevifoliol (B1200483) derivatives, and can be adapted for the target compounds.[1][2][3]
Introduction
Taxanes are a class of diterpenoids that have garnered significant attention in medicinal chemistry due to their potent anticancer properties.[4][5] The most prominent member of this family, paclitaxel (B517696) (Taxol®), is a widely used chemotherapeutic agent.[5] The complex structure of taxanes offers numerous opportunities for chemical modification to improve efficacy, reduce side effects, and overcome drug resistance. This compound is a promising scaffold for the development of new anticancer agents. Modification at the C2 position, following deacetylation, allows for the exploration of novel SARs, potentially leading to the discovery of compounds with enhanced therapeutic profiles.
Data Presentation: Cytotoxicity of Taxane Analogues
The following table summarizes the cytotoxic activity of synthesized taxchinin A and brevifoliol derivatives against the human non-small cell lung cancer cell line A549. This data serves as a reference for the expected activity of novel this compound derivatives. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Parent Molecule | Modifications | IC50 (μM) against A549 cells |
| 1 | Taxchinin A | - | > 40 |
| 2 | Brevifoliol | - | > 40 |
| 11 | Taxchinin A | 5-oxo, 13-TBDMS | 0.48[1][2][3] |
| 15 | Taxchinin A | 5-oxo, 13,15-epoxy, 13-epi | 0.75[1][2][3] |
| Derivative A | Brevifoliol | C-13 oxidized | Significant Activity |
| Derivative B | Brevifoliol | 5-[N-tert-butoxycarbonyl amino-(2'R,3'S)-3'-phenyl isoserine] analogue | Potent and selective against liver cancer cells |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes a plausible synthetic route for this compound, adapted from the synthesis of related taxane cores.
Materials:
-
Starting material (e.g., a suitable taxane precursor)
-
Reagents for deacetylation (e.g., sodium methoxide (B1231860) in methanol)
-
Solvents (e.g., methanol (B129727), dichloromethane)
-
Purification materials (e.g., silica (B1680970) gel for column chromatography)
Procedure:
-
Deacetylation: Dissolve the starting taxane (1 equivalent) in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol (e.g., 0.1 M) dropwise at 0 °C.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding a few drops of acetic acid.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
-
Characterize the product using NMR and mass spectrometry.
Protocol 2: Synthesis of this compound Derivatives (Esterification)
This protocol outlines the esterification of the 2-hydroxyl group of this compound to generate a library of derivatives for SAR studies.
Materials:
-
This compound
-
Various carboxylic acids or acid chlorides
-
Coupling agents (e.g., DCC, EDC) or a base (e.g., pyridine (B92270), triethylamine)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Purification materials (silica gel)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., argon).
-
For carboxylic acid coupling: Add the carboxylic acid (1.2 equivalents), DCC (1.2 equivalents), and a catalytic amount of DMAP. Stir the reaction at room temperature.
-
For acid chloride acylation: Cool the solution to 0 °C and add the acid chloride (1.1 equivalents) and pyridine (1.5 equivalents). Allow the reaction to warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove any solid byproducts.
-
Wash the filtrate with appropriate aqueous solutions (e.g., dilute HCl, saturated NaHCO3, brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting derivative by silica gel column chromatography.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic activity of the synthesized derivatives against the A549 human non-small cell lung cancer cell line.
Materials:
-
A549 cells
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum
-
Synthesized taxane derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed A549 cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium.
-
Replace the medium in the wells with the medium containing the compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
Mandatory Visualizations
Synthetic Workflow
References
- 1. US5629433A - Selective process for the deacylation and deacetylation of taxol and taxanes - Google Patents [patents.google.com]
- 2. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of taxanes on androgen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, cytotoxic activity, and SAR analysis of the derivatives of taxchinin A and brevifoliol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Deacetyltaxachitriene A in Microtubule Dynamics Research
Disclaimer: Specific biological data and established protocols for 2-Deacetyltaxachitriene A are not widely available in peer-reviewed literature. The following application notes and protocols are based on the presumed activity of this compound as a taxane (B156437) derivative and a microtubule-stabilizing agent, analogous to well-studied compounds like paclitaxel. Researchers should consider this document as a guiding framework and optimize the protocols for their specific experimental setup.
Application Notes
Introduction
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is crucial for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] The dynamic instability of microtubules makes them a key target for anticancer drug development.[2]
Taxanes are a class of diterpenoids that act as microtubule-stabilizing agents.[3][4] By binding to the β-tubulin subunit within the microtubule, taxanes suppress microtubule dynamics, leading to a mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[5][6] Paclitaxel (Taxol®) is a well-known member of this class and is widely used in cancer chemotherapy.[3]
This compound is a taxane derivative. While specific data on its activity is limited, its structural similarity to other taxanes suggests that it likely functions as a microtubule-stabilizing agent. These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on microtubule dynamics.
Mechanism of Action (Presumed)
Based on the established mechanism of other taxanes, this compound is presumed to exert its biological effects by:
-
Binding to β-tubulin: It is hypothesized to bind to the taxane-binding site on the β-tubulin subunit of the αβ-tubulin heterodimer within the microtubule polymer.[5][6]
-
Promoting Tubulin Polymerization: It is expected to enhance the polymerization of tubulin into microtubules, even in the absence of GTP.
-
Stabilizing Microtubules: The binding of this compound is predicted to stabilize microtubules by strengthening the lateral and/or longitudinal interactions between tubulin dimers.[3] This stabilization makes the microtubules resistant to depolymerization induced by factors such as calcium ions, low temperature, and dilution.[5]
-
Suppressing Microtubule Dynamics: By stabilizing microtubules, this compound is expected to suppress their dynamic instability, which is essential for proper mitotic spindle function.
-
Inducing Mitotic Arrest and Apoptosis: The disruption of normal microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately triggering programmed cell death (apoptosis).
Data Presentation
The following tables provide a template for summarizing quantitative data that can be obtained from the experimental protocols described below.
Table 1: In Vitro Tubulin Polymerization Assay
| Parameter | Vehicle Control | This compound (Concentration 1) | This compound (Concentration 2) | Positive Control (e.g., Paclitaxel) |
| Maximum Polymerization Rate (Vmax) | ||||
| Lag Time (minutes) | ||||
| Maximum Polymer Mass (Absorbance/Fluorescence) | ||||
| EC50 for Polymerization |
Table 2: Cell Viability Assay (e.g., MTT or Resazurin Assay)
| Cell Line | Treatment | IC50 (µM) |
| e.g., HeLa, A549, MCF-7 | Vehicle Control | N/A |
| This compound | ||
| Positive Control (e.g., Paclitaxel) |
Table 3: Immunofluorescence Microscopy Analysis
| Treatment Group | Microtubule Density (% of Control) | Average Microtubule Length (µm) | Percentage of Cells with Bundled Microtubules | Percentage of Cells in Mitotic Arrest |
| Vehicle Control | 100% | |||
| This compound (Concentration 1) | ||||
| This compound (Concentration 2) | ||||
| Positive Control (e.g., Paclitaxel) |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system. Polymerization can be monitored by an increase in turbidity (light scattering) or fluorescence.
Materials:
-
Lyophilized tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
This compound stock solution in DMSO
-
Positive control (e.g., Paclitaxel) and negative control (e.g., Nocodazole) stock solutions in DMSO
-
96-well microplate (clear for turbidity, black for fluorescence)
-
Temperature-controlled microplate reader
Protocol:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 10 mg/mL. Keep on ice.
-
Prepare the Assay Buffer: General Tubulin Buffer supplemented with 10% glycerol and 1 mM GTP. Keep on ice.
-
Prepare serial dilutions of this compound, paclitaxel, and nocodazole (B1683961) in Assay Buffer. Also, prepare a vehicle control with the same final concentration of DMSO.
-
-
Assay Procedure:
-
Pre-warm the microplate reader to 37°C.
-
In a pre-chilled 96-well plate on ice, add 10 µL of the diluted compound or vehicle control to the appropriate wells.
-
To initiate the polymerization reaction, add 90 µL of the cold tubulin working solution (diluted in Assay Buffer to the desired final concentration, e.g., 3 mg/mL) to each well.
-
Immediately place the plate in the pre-warmed microplate reader.
-
-
Data Acquisition:
-
Turbidity-based: Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Fluorescence-based: If using a fluorescent reporter that binds to polymerized microtubules, measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Plot the absorbance or fluorescence intensity against time to generate polymerization curves.
-
Calculate the Vmax, lag time, and maximum polymer mass for each condition.
-
Determine the EC50 value for tubulin polymerization.
-
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the effects of this compound on the microtubule network in cultured cells.
Materials:
-
Mammalian cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Glass coverslips
-
24-well plate
-
This compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (1-5% BSA in PBST - PBS with 0.1% Tween-20)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently-conjugated secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI solution (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate and allow them to adhere and grow to 50-70% confluency.
-
Drug Treatment: Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a predetermined duration (e.g., 24 hours).
-
Fixation:
-
Gently wash the cells three times with pre-warmed PBS.
-
Fix the cells with either 4% paraformaldehyde for 10-15 minutes at room temperature or with ice-cold methanol (B129727) for 5-10 minutes at -20°C.
-
-
Permeabilization (if using paraformaldehyde fixation):
-
Wash the cells three times with PBS.
-
Incubate with permeabilization buffer for 10 minutes at room temperature.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Incubate with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Dilute the primary anti-α-tubulin antibody in blocking buffer.
-
Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the coverslips three times with PBST.
-
Dilute the fluorescently-conjugated secondary antibody in blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBST.
-
Incubate with DAPI solution for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify changes in microtubule morphology, such as bundling, density, and length, using image analysis software.
-
Cell Viability Assay
This assay determines the cytotoxic effects of this compound on cancer cell lines. The MTT and Resazurin assays are common colorimetric methods.
Materials:
-
Cancer cell line(s) of interest
-
96-well cell culture plate
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution
-
Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)
-
Microplate reader
Protocol (MTT Assay Example):
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Mandatory Visualizations
Caption: Presumed signaling pathway of this compound in microtubule stabilization.
Caption: Experimental workflow for characterizing the effects of this compound.
Caption: Logical relationship of the presumed effects of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insight into the stabilization of microtubules by taxanes | eLife [elifesciences.org]
- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 5. Insights into the mechanism of microtubule stabilization by Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the mechanism of microtubule stabilization by Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Content Screening with 2-Deacetyltaxachitriene A
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deacetyltaxachitriene A is a member of the taxane (B156437) family of natural products. Taxanes, most notably paclitaxel (B517696) and docetaxel, are potent anti-cancer agents that function as microtubule stabilizers.[1] They bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization.[1][2] This disruption of normal microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[3] A key downstream effect of taxane-induced microtubule stabilization is the increased acetylation of α-tubulin, which serves as a marker for stable microtubules.[4][5]
High-content screening (HCS) is a powerful technology that combines automated microscopy with sophisticated image analysis to quantitatively measure multiple phenotypic parameters in cells.[6][7] This approach is ideally suited for characterizing the cellular effects of microtubule-targeting agents. By using fluorescent probes for DNA, tubulin, and acetylated tubulin, HCS can simultaneously provide data on cell viability, cell cycle progression, microtubule morphology, and post-translational modifications of tubulin.
These application notes provide a detailed protocol for a high-content screening assay to characterize the biological activity of this compound, using its presumed mechanism as a microtubule stabilizer as a basis. The assay is designed to identify and quantify key cellular phenotypes associated with taxane-like activity.
Principle of the Method
This high-content screening assay is designed to quantify the effects of this compound on microtubule organization and cell cycle progression. The workflow involves seeding a suitable cancer cell line in microplates, treating the cells with a dilution series of the compound, and then staining for key cellular markers. Automated microscopy is used to capture images, followed by image analysis to extract quantitative data on various cellular parameters. The primary readouts include the intensity and texture of the microtubule network, the level of tubulin acetylation, and the percentage of cells arrested in mitosis.
Mandatory Visualizations
Data Presentation
The following tables present representative quantitative data that could be obtained from a high-content screening assay with a taxane-like compound.
Table 1: Phenotypic Readouts for a Taxane-like Compound in A549 Cells
| Concentration (nM) | Cell Count (% of Control) | Mitotic Index (%) | Microtubule Intensity (RFU) | Acetylated Tubulin Intensity (RFU) |
| 0 (DMSO) | 100 ± 5 | 4 ± 1 | 5000 ± 300 | 2000 ± 150 |
| 1 | 98 ± 6 | 8 ± 2 | 6500 ± 400 | 3500 ± 250 |
| 10 | 85 ± 7 | 25 ± 4 | 9000 ± 600 | 7000 ± 500 |
| 100 | 60 ± 8 | 40 ± 5 | 12000 ± 800 | 10000 ± 700 |
| 1000 | 40 ± 6 | 15 ± 3 | 10000 ± 750 | 8500 ± 600 |
Data are represented as mean ± standard deviation. RFU = Relative Fluorescence Units.
Table 2: IC50 Values for a Taxane-like Compound in Different Cell Lines
| Cell Line | IC50 for Microtubule Bundling (nM) | IC50 for Cell Viability (nM) |
| A549 (Lung Carcinoma) | 4 | 8 |
| HeLa (Cervical Cancer) | 3 | 6 |
| MCF-7 (Breast Cancer) | 16 | 30 |
| MDA-MB-231 (Breast Cancer) | 7 | 15 |
IC50 values are representative and can vary based on experimental conditions.[2][8]
Experimental Protocols
Materials and Reagents
-
Cell Lines: A549 (human lung carcinoma), HeLa (human cervical cancer), or other suitable cancer cell lines.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Plates: 96-well or 384-well black, clear-bottom imaging plates.
-
Compounds: this compound, Paclitaxel (positive control), DMSO (vehicle control).
-
Reagents for Staining:
-
Hoechst 33342 solution (for nuclear staining).
-
Primary antibody: Mouse anti-α-tubulin antibody.
-
Primary antibody: Rabbit anti-acetylated-α-tubulin (Lys40) antibody.
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG.
-
Secondary antibody: Alexa Fluor 568-conjugated goat anti-rabbit IgG.
-
Paraformaldehyde (PFA) solution (4% in PBS).
-
Triton X-100 solution (0.2% in PBS).
-
Bovine Serum Albumin (BSA) solution (2% in PBS).
-
Phosphate-Buffered Saline (PBS).
-
Detailed Protocol
-
Cell Seeding:
-
Harvest cells during the logarithmic growth phase.
-
Seed cells into 96-well imaging plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[8]
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound and the positive control (Paclitaxel) in culture medium. A typical concentration range would be from 0.1 nM to 10 µM.
-
Add the compound dilutions to the respective wells. Include wells with DMSO as a vehicle control.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.[9]
-
-
Cell Staining:
-
Carefully aspirate the culture medium from the wells.
-
Fix the cells by adding 100 µL of 4% PFA solution to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by adding 100 µL of 0.2% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by adding 100 µL of 2% BSA in PBS to each well and incubate for 1 hour at room temperature.
-
Prepare a solution of primary antibodies (anti-α-tubulin and anti-acetylated-α-tubulin) in 2% BSA in PBS at the manufacturer's recommended dilution.
-
Aspirate the blocking solution and add 50 µL of the primary antibody solution to each well. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Prepare a solution of fluorescently labeled secondary antibodies and Hoechst 33342 in 2% BSA in PBS.
-
Aspirate the wash buffer and add 50 µL of the secondary antibody solution to each well. Incubate for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Add 100 µL of PBS to each well for imaging.
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system.
-
Use appropriate filter sets for Hoechst 33342 (blue channel), Alexa Fluor 488 (green channel for total tubulin), and Alexa Fluor 568 (red channel for acetylated tubulin).
-
Acquire images from at least four fields per well to ensure robust statistics.
-
Data Analysis and Interpretation
-
Image Segmentation:
-
Use the image analysis software to identify individual cells. The Hoechst signal is used to define the nuclear region, and a cytoplasmic mask is generated based on the tubulin staining.[6]
-
-
Feature Extraction:
-
Cell Count: The number of nuclei is counted to determine cell viability.
-
Mitotic Index: Cells arrested in mitosis can be identified by their condensed and fragmented nuclei. The percentage of these cells is calculated.
-
Microtubule Morphology: The intensity, texture, and bundling of the α-tubulin signal in the cytoplasm are measured. An increase in these parameters indicates microtubule stabilization.[2]
-
Tubulin Acetylation: The mean fluorescence intensity of the acetylated-tubulin signal within the cytoplasm is quantified. An increase in this signal is a hallmark of microtubule stabilization.[4]
-
-
Data Interpretation:
-
A dose-dependent increase in microtubule bundling, tubulin acetylation, and mitotic index, coupled with a decrease in cell number, is indicative of a taxane-like mechanism of action for this compound.
-
IC50 values for each parameter can be calculated by fitting the dose-response data to a four-parameter logistic curve.
-
Troubleshooting
-
High Background Staining:
-
Increase the number of washing steps.
-
Optimize the concentration of primary and secondary antibodies.
-
Ensure the blocking step is performed correctly.
-
-
Weak Fluorescent Signal:
-
Increase the concentration of the primary or secondary antibodies.
-
Increase the exposure time during image acquisition.
-
Check the excitation and emission filters.
-
-
Cell Detachment:
-
Handle the plates gently during washing steps.
-
Consider using coated plates to improve cell adherence.
-
-
Inconsistent Results:
-
Ensure uniform cell seeding.
-
Check for and prevent evaporation from the wells, especially at the edges of the plate.
-
Maintain consistent incubation times.
-
References
- 1. Microtubule Targeting Agents as Cancer Chemotherapeutics: An Overview of Molecular Hybrids as Stabilizing and Destabilizing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peloruside A synergizes with other microtubule stabilizing agents in cultured cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Accelerating Drug Discovery with High Content Screening | Core Life Analytics [corelifeanalytics.com]
- 7. alitheagenomics.com [alitheagenomics.com]
- 8. Quantitative analysis of the effect of microtubule-targeting drugs on the microtubule cytoskeleton of breast cancer cells with different invasive properties [comptes-rendus.academie-sciences.fr]
- 9. aacrjournals.org [aacrjournals.org]
Investigating the Mechanism of Action of 2-Deacetyltaxachitriene A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Due to the limited availability of specific data for 2-Deacetyltaxachitriene A in publicly accessible scientific literature, this document provides a generalized framework for investigating its mechanism of action based on the well-established activities of the taxane (B156437) class of compounds. Taxanes, such as paclitaxel (B517696) and docetaxel, are known microtubule-stabilizing agents with potent anti-cancer effects.[1][2] The protocols and pathways described herein are standard methods for characterizing novel taxane-like molecules and should be adapted as necessary based on experimental observations.
Introduction to this compound and the Taxane Class
Taxanes are a class of diterpenes originally identified from plants of the genus Taxus (yew trees).[1] They are widely used as chemotherapy agents due to their unique mechanism of action, which involves the disruption of microtubule function.[1] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell structure.[3] Unlike other microtubule-targeting agents that inhibit tubulin polymerization (e.g., vinca (B1221190) alkaloids), taxanes bind to the β-tubulin subunit of the microtubule polymer.[4][5] This binding stabilizes the microtubule, preventing its depolymerization and suppressing its dynamic instability.[2][5] The result is a disruption of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[3][4]
This compound, as a taxane derivative, is hypothesized to share this fundamental mechanism of action. Investigating its specific effects on microtubule dynamics, cell cycle progression, and apoptotic pathways is crucial for its development as a potential therapeutic agent.
Potential Applications
-
Oncology: As a potential anti-cancer agent for various solid tumors, including but not limited to ovarian, breast, lung, and prostate cancers.
-
Neuroscience: For studying microtubule-associated processes in neurons, although neurotoxicity is a known side effect of taxanes.[5]
-
Cell Biology Research: As a tool compound to study the role of microtubule dynamics in various cellular processes.
Data Presentation: Hypothetical Cytotoxicity Data
The following table summarizes hypothetical half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines. These values are for illustrative purposes and would need to be determined experimentally.
| Cell Line | Cancer Type | Hypothetical IC50 (nM) |
| HeLa | Cervical Cancer | 15 |
| MCF-7 | Breast Cancer | 25 |
| A549 | Lung Cancer | 10 |
| PC-3 | Prostate Cancer | 30 |
Experimental Workflow
The following diagram outlines a comprehensive workflow for investigating the mechanism of action of this compound.
Caption: A logical workflow for the investigation of this compound.
Signaling Pathways
Microtubule Stabilization Pathway
Taxanes exert their primary effect by binding to and stabilizing microtubules. This prevents the dynamic instability required for proper mitotic spindle function.
Caption: The proposed mechanism of microtubule stabilization by this compound.
Apoptosis Induction Pathway
The sustained mitotic arrest caused by microtubule stabilization triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Caption: A simplified diagram of the apoptotic pathway induced by mitotic arrest.
Experimental Protocols
MTT Cytotoxicity Assay
Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the IC50 value for 24 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Annexin V/PI Apoptosis Assay
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations for 24-48 hours.
-
Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vitro Microtubule Polymerization Assay
Objective: To determine the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing purified tubulin, GTP, and general tubulin buffer.
-
This compound
-
Paclitaxel (as a positive control)
-
96-well microplate
-
Spectrophotometer with temperature control at 37°C
Protocol:
-
Reconstitute the tubulin protein according to the manufacturer's instructions and keep it on ice.
-
Prepare a reaction mixture containing tubulin, GTP, and general tubulin buffer.
-
Add this compound at various concentrations to the wells of a pre-warmed (37°C) 96-well plate. Include a vehicle control and a positive control (paclitaxel).
-
Initiate the polymerization reaction by adding the tubulin reaction mixture to the wells.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes.[6] An increase in absorbance indicates microtubule polymerization.
-
Plot the absorbance as a function of time to generate polymerization curves and compare the effect of this compound to the controls.
References
- 1. Taxane - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of taxanes in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
Troubleshooting & Optimization
Solubility issues of 2-Deacetyltaxachitriene A in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of 2-Deacetyltaxachitriene A in aqueous buffers. As a member of the taxane (B156437) family, this compound is expected to have low aqueous solubility, a common challenge for this class of compounds. The following information is based on established methods for handling hydrophobic molecules and general knowledge of taxanes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I'm observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What can I do?
Precipitation upon dilution of a concentrated stock in an organic solvent into an aqueous medium is a common issue with hydrophobic compounds.[4] Here are several troubleshooting steps:
-
Lower the final concentration: The simplest approach is to reduce the final concentration of this compound in your working solution.
-
Use a co-solvent: If your experimental system permits, increasing the percentage of a water-miscible organic co-solvent in your final solution can maintain solubility.
-
Optimize the buffer pH: While the effect of pH on the solubility of this compound is not documented, for some compounds, adjusting the pH of the aqueous buffer can improve solubility.
-
Employ solubility enhancers: Consider the use of excipients such as cyclodextrins to encapsulate the hydrophobic molecule and increase its aqueous solubility.[5][6]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a common and highly effective solvent for preparing high-concentration stock solutions of hydrophobic compounds like taxanes.[4]
Q4: How should I store stock solutions of this compound?
For long-term storage, it is recommended to store stock solutions in an anhydrous solvent like DMSO at -20°C or -80°C. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[4] Aqueous working solutions should ideally be prepared fresh for each experiment.
Troubleshooting Guide
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve in aqueous buffer. | High hydrophobicity of this compound. | Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) first. |
| Precipitation occurs after diluting the stock solution. | The concentration of the compound exceeds its solubility limit in the final aqueous buffer. | - Decrease the final concentration.- Increase the percentage of co-solvent in the final solution.- Use a solubility enhancer (e.g., cyclodextrin). |
| Inconsistent experimental results. | Potential degradation of the compound in aqueous solution or precipitation. | - Prepare fresh working solutions for each experiment.- Visually inspect for any precipitation before use.- Consider stability studies in your experimental buffer. |
| Cell toxicity observed at low concentrations of the compound. | The organic solvent (e.g., DMSO) used for the stock solution may be toxic to the cells. | Ensure the final concentration of the organic solvent in the cell culture medium is low (typically ≤0.5% for DMSO) and run appropriate vehicle controls.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolve: Vortex the solution for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.[4]
-
Sterile Filtration (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter that is compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer with a Co-solvent
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution in DMSO.
-
Prepare Buffer: Have your desired aqueous buffer ready.
-
Dilution: To minimize precipitation, add the stock solution to the aqueous buffer while vortexing. It is often better to add the stock solution to a slightly larger volume of buffer.
-
Final Concentration: Calculate the final volume to achieve the desired working concentration, ensuring the final co-solvent (DMSO) concentration is compatible with your experimental system.
Visualizations
Caption: A typical workflow for preparing solutions of this compound.
Caption: A decision tree for troubleshooting precipitation issues.
Caption: The generally accepted mechanism of action for taxanes.[7]
References
- 1. A Critical Review of Lipid-based Nanoparticles for Taxane Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. 2-Deacetoxytaxinine B CAS#: 191547-12-3 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09720A [pubs.rsc.org]
- 7. Taxanes in cancer treatment: Activity, chemoresistance and its overcoming - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Deacetyltaxachitriene A Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing 2-Deacetyltaxachitriene A in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound belongs to the taxane (B156437) family of compounds. The primary mechanism of action for taxanes is the disruption of microtubule dynamics. It binds to β-tubulin, stabilizing microtubules and preventing their depolymerization. This interference with the normal function of the microtubule cytoskeleton leads to a blockage of cells in the G2/M phase of the cell cycle, ultimately inducing apoptosis (programmed cell death).[1]
Q2: What are the expected cellular effects of this compound treatment?
A2: Treatment of cancer cells with this compound is expected to result in:
-
Cell Cycle Arrest: Accumulation of cells in the G2/M phase of the cell cycle.
-
Apoptosis: Induction of programmed cell death.
-
Inhibition of Cell Proliferation: A decrease in the overall number of viable cells.
The specific concentration and incubation time required to observe these effects will vary depending on the cell line being used.
Q3: How should I prepare and store this compound for cell culture experiments?
A3: this compound is typically dissolved in a sterile, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, generally below 0.5%. Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Protect the compound from light.
Data Presentation: Determining Optimal Concentration
The optimal concentration of this compound is highly dependent on the specific cell line and the desired biological endpoint. Researchers should perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for their particular experimental system.
Table 1: Example Template for IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | Notes |
| MCF-7 | Breast Adenocarcinoma | User Determined | Estrogen receptor-positive. |
| MDA-MB-231 | Breast Adenocarcinoma | User Determined | Triple-negative. |
| HeLa | Cervical Adenocarcinoma | User Determined | HPV-positive. |
| A549 | Lung Carcinoma | User Determined | Non-small cell lung cancer. |
| PC-3 | Prostate Adenocarcinoma | User Determined | Androgen-independent. |
| U2OS | Osteosarcoma | User Determined | p53-wild type. |
Note: The IC50 values in this table are placeholders. It is essential to experimentally determine these values for your specific cell lines and experimental conditions by following a protocol such as the MTT Assay described below.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from your stock solution. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Treatment: Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution following treatment with this compound.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Methodology:
-
Cell Harvesting: Harvest both adherent and floating cells, as apoptotic cells may detach.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing. Fix the cells for at least 2 hours at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blot Analysis of Apoptosis Markers
This protocol is used to detect changes in the expression of key proteins involved in apoptosis.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Methodology:
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Wash the membrane again and add ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities relative to the loading control.
Mandatory Visualizations
References
Stability and storage conditions for 2-Deacetyltaxachitriene A
This technical support center provides guidance on the stability and storage of 2-Deacetyltaxachitriene A for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under controlled conditions. For long-term storage, a temperature of -20°C is recommended. For short-term storage, 2-8°C is suitable.[1] The compound should be stored in a tightly sealed container to prevent exposure to moisture and air.
Q2: How should I handle this compound in the laboratory?
This compound, like other taxanes, is a potent cytotoxic agent and should be handled with appropriate safety precautions.[2][3] Always work in a well-ventilated area, preferably within a certified chemical fume hood or biological safety cabinet.[2] Personal protective equipment (PPE), including gloves (double gloving is recommended), a lab coat, and eye protection, should be worn at all times to avoid skin and eye contact.[2] Avoid inhalation of any dust or aerosols. After handling, wash hands thoroughly.[1]
Q3: Is this compound sensitive to light?
Yes, like many complex organic molecules, this compound may be sensitive to light. It is recommended to store the compound in an amber vial or other light-protecting container to prevent photodegradation.[4] When working with solutions of the compound, it is advisable to minimize exposure to direct light.
Q4: In what solvents can I dissolve this compound?
Taxanes are generally poorly soluble in water.[5] For experimental purposes, organic solvents such as ethanol, methanol, acetonitrile (B52724), or dimethyl sulfoxide (B87167) (DMSO) are typically used to prepare stock solutions. It is crucial to use high-purity, anhydrous solvents to minimize degradation.
Q5: What are the primary degradation pathways for taxane (B156437) compounds like this compound?
Based on studies of related taxanes like paclitaxel (B517696), the primary degradation pathways include:
-
Hydrolysis of ester groups: Taxanes possess several ester linkages that are susceptible to hydrolysis, particularly under acidic or basic conditions.[2][6]
-
Epimerization: The stereocenter at C-7 can undergo epimerization, especially in neutral to basic solutions, leading to the formation of less active or inactive isomers.[1][3]
-
Oxetane (B1205548) ring cleavage: Under acidic conditions, the four-membered oxetane ring, a characteristic feature of the taxane core, can be cleaved.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity or inconsistent results in assays. | Degradation of this compound due to improper storage or handling. | - Prepare fresh stock solutions from solid material stored at -20°C. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Ensure the pH of your experimental buffer is within the optimal stability range for taxanes (around pH 4-5).[1][6] - Protect solutions from light during experiments. |
| Appearance of unexpected peaks in HPLC analysis. | The presence of degradation products. | - Confirm the identity of the main peak using a reference standard. - Develop a stability-indicating HPLC method to separate the parent compound from potential degradants.[8][9] - Analyze a freshly prepared sample to use as a baseline for comparison with older samples. |
| Precipitation of the compound in aqueous buffers. | Low aqueous solubility of this compound. | - Ensure the final concentration of the organic solvent from the stock solution is compatible with your aqueous buffer and does not cause precipitation. - Consider using a formulation aid, such as a surfactant or a different solvent system, if compatible with your experimental design. |
| Variability between different batches of the compound. | Differences in purity or the presence of impurities. | - Always obtain a certificate of analysis (CoA) for each batch. - Perform analytical characterization (e.g., HPLC, mass spectrometry) to confirm the identity and purity of the compound before use. |
Stability Data Summary
| Condition | Effect on Stability | Recommendations |
| Temperature (Solid) | Stable at -20°C for long-term storage and at 2-8°C for short-term storage.[1] | Store the solid compound under the recommended temperature conditions. |
| Temperature (Solution) | Degradation rate increases with temperature. | Store stock solutions at -20°C or -80°C. Minimize the time solutions are kept at room temperature. |
| pH (Aqueous Solution) | Most stable at a pH of approximately 4-5.[1][6] Susceptible to hydrolysis under acidic (pH < 4) and, more significantly, neutral to basic (pH > 6) conditions.[2][6] | Use buffers in the pH range of 4-5 for dilutions and formulations whenever possible. Avoid highly acidic or alkaline conditions. |
| Light | Potentially photolabile. | Store solid compound and solutions in light-resistant containers.[4] Minimize exposure to light during experiments. |
| Solvents | Stable in high-purity, anhydrous organic solvents. The presence of water can promote hydrolysis. | Use anhydrous solvents to prepare stock solutions. Store solutions under desiccated conditions if possible. |
| Incompatible Materials | Strong oxidizing and reducing agents, as well as strong acids and alkalis, can cause degradation.[1] | Avoid contact with these materials. |
Experimental Protocols
Protocol: Stability Assessment of this compound in Solution using HPLC
This protocol outlines a general procedure for assessing the stability of this compound in a given solvent or buffer system. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for this analysis.
1. Preparation of Stock Solution: a. Accurately weigh a known amount of this compound. b. Dissolve the compound in a suitable anhydrous organic solvent (e.g., acetonitrile or methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).
2. Preparation of Stability Samples: a. Dilute the stock solution with the desired test buffer or solvent to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). b. Prepare several aliquots of this solution in appropriate vials (e.g., amber glass HPLC vials).
3. Storage of Stability Samples: a. Store the vials under the desired experimental conditions (e.g., different temperatures, light exposure). b. Designate one set of samples as the "time zero" (T=0) control and store it at -80°C until analysis.
4. HPLC Analysis: a. At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve one vial from each storage condition. b. Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from its potential degradation products.[8][10] A typical method for taxanes might use a C18 column with a gradient elution of acetonitrile and water.[9] Detection is commonly performed using a UV detector at a wavelength around 227-230 nm.[8] c. Inject the T=0 sample at the beginning and end of the analytical run to ensure system suitability and to serve as a reference.
5. Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. b. Plot the percentage of remaining compound versus time to determine the degradation kinetics. c. Monitor the appearance and growth of any new peaks, which may correspond to degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Key factors influencing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and characterization of taxane-containing liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A stability-indicating HPLC assay method for docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: Purification of 2-Deacetyltaxachitriene A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Deacetyltaxachitriene A. As a minor taxane (B156437), its purification from complex mixtures presents a unique set of challenges requiring careful optimization of experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main challenges in purifying this compound stem from its low abundance in natural sources and the presence of numerous structurally similar taxane analogues. This makes achieving high purity difficult. Key challenges include:
-
Co-elution of Impurities: Structurally related taxanes often have very similar chromatographic behavior, leading to overlapping peaks and impure fractions.
-
Compound Instability: Taxanes can be sensitive to pH, temperature, and light, potentially leading to degradation during the purification process.
-
Low Yield: Due to its status as a minor taxoid, the starting concentration in the crude extract is low, making it challenging to obtain significant quantities of the pure compound.
Q2: Which chromatographic techniques are most effective for this compound purification?
High-performance liquid chromatography (HPLC), particularly in the preparative (prep-HPLC) and semi-preparative modes, is a highly effective technique for the purification of taxanes.[1] Reversed-phase chromatography using a C18 column is a common and effective choice. For complex mixtures, multi-step chromatographic procedures, potentially including initial column chromatography with silica (B1680970) gel followed by HPLC, may be necessary to achieve the desired purity. High-speed counter-current chromatography (HSCCC) has also been shown to be effective for the separation of taxol and its analogues.
Q3: How can I improve the resolution between this compound and other taxanes?
Improving resolution requires careful optimization of your chromatographic method. Consider the following:
-
Mobile Phase Composition: Fine-tuning the solvent gradient and the organic modifiers (e.g., acetonitrile, methanol) can significantly impact selectivity.
-
Column Chemistry: While C18 is a good starting point, other stationary phases, such as phenyl-hexyl or pentafluorophenyl (PFP), may offer different selectivity for taxanes.
-
Temperature: Operating the column at a controlled, slightly elevated temperature (e.g., 30-40°C) can improve peak shape and resolution, but must be balanced against the potential for compound degradation.
-
Flow Rate and Injection Volume: Optimizing these parameters can enhance separation efficiency. Lower flow rates and smaller injection volumes generally lead to better resolution.
Q4: What are the signs of compound degradation during purification, and how can I prevent it?
Signs of degradation include the appearance of new, unexpected peaks in your chromatogram, a decrease in the area of the target peak over time, and discoloration of the sample. To prevent degradation:
-
Control pH: Taxanes can be unstable under acidic or basic conditions. Maintain a near-neutral pH in your solvents and buffers.
-
Maintain Low Temperatures: Perform purification steps at controlled, cool temperatures whenever possible. Avoid excessive heat during solvent evaporation.
-
Protect from Light: Store extracts and purified fractions in amber vials or protected from direct light.
-
Use High-Purity Solvents: Impurities in solvents can catalyze degradation.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solutions |
| Poor resolution of the target peak | - Inappropriate mobile phase composition.- Suboptimal column chemistry.- Column overloading. | - Adjust the gradient slope and organic modifier concentration.- Screen different column stationary phases (e.g., C18, Phenyl, PFP).- Reduce the injection volume or sample concentration. |
| Broad or tailing peaks | - Secondary interactions with the stationary phase.- Presence of fines on the column frit.- Suboptimal mobile phase pH. | - Add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase.- Back-flush the column.- Ensure the mobile phase pH is compatible with the analyte and column. |
| Appearance of new peaks during purification | - Compound degradation (hydrolysis, isomerization).- Contamination from solvents or equipment. | - Investigate the stability of the compound at different pH values and temperatures.- Use fresh, high-purity solvents and thoroughly clean all equipment.- Consider performing the purification at a lower temperature. |
| Low recovery of this compound | - Irreversible adsorption to the stationary phase.- Degradation during the process.- Inefficient extraction from the initial matrix. | - Modify the mobile phase to reduce strong interactions.- Re-evaluate the stability of the compound under the purification conditions.- Optimize the initial extraction protocol to ensure complete recovery from the source material. |
| Inconsistent retention times | - Fluctuation in mobile phase composition.- Changes in column temperature.- Column degradation. | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Use a guard column and replace the analytical/preparative column as needed. |
Experimental Protocols
General Protocol for Preparative HPLC Purification of Taxanes
This protocol is a general guideline and should be optimized for the specific separation of this compound.
-
Sample Preparation:
-
Dissolve the crude or partially purified taxane extract in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Analytical Method Development:
-
Develop an analytical HPLC method to determine the retention time of this compound and to resolve it from major impurities.
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a suitable ratio of A:B and run a linear gradient to a higher concentration of B over 30-60 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 227 nm
-
Column Temperature: 30°C
-
-
Method Scale-Up to Preparative HPLC:
-
Once a satisfactory analytical separation is achieved, scale up the method to a preparative column (e.g., C18, 5 µm, 20 x 250 mm).
-
Adjust the flow rate and injection volume according to the column dimensions. A common starting point is to maintain the same linear velocity.
-
The gradient profile should be adjusted to maintain a similar separation profile.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of this compound.
-
Analyze the collected fractions by analytical HPLC to assess their purity.
-
-
Post-Purification:
-
Pool the pure fractions.
-
Remove the solvent under reduced pressure at a low temperature.
-
Store the purified this compound under inert gas at a low temperature and protected from light.
-
Quantitative Data from a Related Taxane Purification
The following table summarizes the optimized conditions for the preparative HPLC purification of 10-deacetyltaxol (B21601) and paclitaxel, which can serve as a starting point for the optimization of this compound purification.[2][3]
| Parameter | Optimized Value |
| Flow Rate | 10 mL/min |
| Injection Volume | 0.5 mL |
| Column Temperature | 30 °C |
| Resulting Purity (10-deacetyltaxol) | 95.33% |
| Resulting Purity (Paclitaxel) | 99.15% |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor peak resolution in HPLC.
References
Technical Support Center: 2-Deacetyltaxachitriene A Extraction
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction of 2-Deacetyltaxachitriene A. As direct literature on this specific taxane (B156437) is limited, the following information is extrapolated from established protocols for similar taxane compounds found in Taxus species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically extracted?
A1: this compound is a taxane, a class of diterpenoid compounds. Taxanes are primarily extracted from various parts of the yew tree (Taxus species), such as the needles, bark, and stems.[1][2][3] These compounds are of significant interest due to their potential cytotoxic and anti-cancer properties.
Q2: What are the most common methods for extracting taxanes like this compound?
A2: Common extraction methods for taxanes include:
-
Solid-Liquid Extraction: A traditional method using organic solvents.[1]
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt plant cell walls and enhance solvent penetration.[4]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating extraction.[5]
-
Ultrasound-Microwave Synergistic Extraction (UME): Combines the benefits of both UAE and MAE for improved efficiency.[1][6]
-
Supercritical Fluid Extraction (SFE): Uses supercritical CO2 as a solvent, offering an environmentally friendly alternative.[4]
-
Pressurized Liquid Extraction (PLE): Involves the use of solvents at elevated temperatures and pressures.
Q3: Which solvents are most effective for taxane extraction?
A3: Methanol, ethanol, dichloromethane, and ethyl acetate (B1210297) are commonly used solvents for taxane extraction.[4] Mixtures of these solvents, such as dichloromethane-ethanol or methanol-water, are often employed to optimize the extraction of a range of taxanes with varying polarities.[5][6]
Q4: How can I purify the crude extract containing this compound?
A4: Purification of taxanes from a crude extract typically involves one or more chromatographic techniques.[7] Common methods include:
-
Column Chromatography: Using silica (B1680970) gel for normal-phase separation or C18-bonded silica for reverse-phase separation.[8][9]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique used for isolating and purifying individual taxanes to a high degree of purity.[7]
Q5: How is the yield of this compound quantified?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying taxanes.[5] For confirmation and more sensitive analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) can be utilized.[5]
Troubleshooting Guides
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Inefficient Cell Lysis: Plant cell walls are not sufficiently broken down. 2. Suboptimal Solvent Choice: The solvent may not be ideal for this specific taxane's polarity. 3. Inadequate Extraction Time/Temperature: The extraction parameters may not be optimized. 4. Degradation of the Target Compound: The compound may be unstable under the extraction conditions. | 1. Ensure the plant material is finely ground. Consider using advanced extraction techniques like UAE or UME to enhance cell disruption.[1][6] 2. Experiment with different solvents and solvent mixtures (e.g., methanol, ethanol, dichloromethane, and their combinations).[4] 3. Optimize extraction time and temperature. A response surface methodology (RSM) approach can be used to systematically determine the optimal conditions.[10] 4. Investigate the stability of the compound at different temperatures and pH levels. Consider using lower extraction temperatures if degradation is suspected. |
| Poor Purity of Final Product | 1. Ineffective Initial Cleanup: The crude extract contains a high level of impurities. 2. Suboptimal Chromatographic Separation: The chosen chromatography conditions are not resolving the target compound from other taxanes and impurities. | 1. Incorporate a defatting step with a non-polar solvent like hexane (B92381) to remove lipids. Use charcoal to decolorize the extract.[8] 2. Optimize the mobile phase composition and gradient in your HPLC or column chromatography method. Experiment with different stationary phases (e.g., normal phase silica vs. reverse phase C18).[8][9] |
| Inconsistent Results Between Batches | 1. Variability in Plant Material: The concentration of taxanes can vary depending on the plant's age, growing conditions, and time of harvest. 2. Inconsistent Experimental Procedure: Minor variations in the extraction and purification process can lead to different outcomes. | 1. Whenever possible, use plant material from the same source and harvest time. Standardize the drying and grinding process. 2. Maintain strict control over all experimental parameters, including solvent volumes, temperatures, and times. Document every step meticulously. |
| Co-elution of Compounds in HPLC | 1. Similar Polarity of Compounds: this compound may have a very similar polarity to other taxanes in the extract. | 1. Adjust the mobile phase gradient to achieve better separation. 2. Try a different column with a different selectivity. 3. Consider using a different detection wavelength if the UV-Vis spectra of the co-eluting compounds are different. |
Experimental Protocols
1. Ultrasound-Microwave Synergistic Extraction (UME) of this compound
This protocol is based on optimized methods for general taxane extraction and may require further optimization for this compound.[1][6]
-
Sample Preparation:
-
Dry the Taxus plant material (e.g., needles) at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Grind the dried material to a fine powder and sieve to a specific particle size (e.g., 130 mesh).[6]
-
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 1 g) into an extraction vessel.
-
Add the extraction solvent (e.g., dichloromethane-ethanol mixture) at a specified solid-to-liquid ratio (e.g., 1:60 g/mL).[6]
-
Set the UME parameters. Based on general taxane extraction, starting parameters could be:
-
Perform the extraction.
-
After extraction, centrifuge the mixture to separate the supernatant from the solid residue.[10]
-
Collect the supernatant containing the crude extract.
-
For exhaustive extraction, the process can be repeated on the residue.[6]
-
-
Post-Extraction:
-
Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.
-
2. Purification by Column Chromatography
This is a general procedure for the initial cleanup of the crude taxane extract.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of hexane and ethyl acetate.
-
Procedure:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% hexane).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with the initial mobile phase.
-
Elute the column with a stepwise or linear gradient of increasing ethyl acetate concentration in hexane.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Combine the relevant fractions and evaporate the solvent.
-
3. Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantification of taxanes.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.[8]
-
Detection: UV detection at a wavelength optimized for taxanes (e.g., 227 nm).[5]
-
Procedure:
-
Prepare a stock solution of the purified this compound standard of known concentration.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the sample for injection by dissolving a known amount of the extract or purified fraction in the mobile phase and filtering it.
-
Inject the standards and the sample onto the HPLC system.
-
Generate a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Data Presentation
Table 1: Comparison of Optimized Extraction Parameters for Taxanes from Taxus Species
| Parameter | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Ultrasound-Microwave Synergistic Extraction (UME) |
| Solvent | Ethanol (e.g., 83.5%)[4] | Methanol-water (e.g., 90%)[5] | Dichloromethane-ethanol[6] |
| Solid-to-Liquid Ratio | 1:20.88 g/mL[4] | 1.5 g in 10 mL[5] | 1:60 g/mL[6] |
| Temperature | 40°C[4] | 95°C[5] | 50°C[6] |
| Time | 47.63 min[4] | 7 min[5] | 120 s[6] |
| Power | 140 W[4] | - | Ultrasonic: 300 W, Microwave: 215 W[6] |
| Yield | - | Comparable to conventional methods[5] | 570.32 µg/g (total taxanes)[6] |
Note: The yields reported are for total taxanes and will vary for individual compounds like this compound.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low extraction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. A Deep Dive into the Botanical and Medicinal Heritage of Taxus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of the extraction of paclitaxel from Taxus baccata L. by the use of microwave energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography [mdpi.com]
- 8. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 9. A new large-scale process for taxol and related taxanes from Taxus brevifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and Optimization of a Novel Taxanes Extraction Process from Taxus cuspidata Needles by High-Intensity Pulsed Electric Field - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 2-Deacetyltaxachitriene A in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2-Deacetyltaxachitriene A in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guides
Issue: Rapid loss of compound activity or concentration in solution.
-
Question: I am observing a rapid decrease in the concentration of my this compound solution. What could be the cause?
-
Answer: Rapid degradation of this compound can be attributed to several factors, primarily improper pH, elevated temperature, or exposure to incompatible solvents. Based on data from closely related taxane (B156437) compounds like Paclitaxel (B517696), this compound is likely most stable in acidic conditions (pH 3-5).[1] Neutral to basic conditions can catalyze degradation through processes like epimerization and hydrolysis. Additionally, storage at room temperature or higher can accelerate these degradation pathways.
Issue: Appearance of unknown peaks in chromatography analysis.
-
Question: My HPLC/LC-MS analysis of this compound shows new, unidentified peaks that were not present in the initial analysis. What are these?
-
Answer: The appearance of new peaks strongly suggests the formation of degradation products. Common degradation pathways for taxanes include hydrolysis of ester groups and epimerization at the C7 position. To identify these products, consider conducting a forced degradation study under acidic, basic, oxidative, and photolytic conditions to characterize the degradation profile of this compound.
Issue: Precipitation of the compound from the solution.
-
Question: My this compound has precipitated out of solution. How can I prevent this?
-
Answer: Precipitation is a common issue for poorly water-soluble compounds like taxanes. This can be influenced by the solvent composition, concentration of the compound, and storage temperature. Ensure that you are using a suitable solvent system. For taxanes, co-solvents such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG) are often used to improve solubility.[1] If precipitation occurs upon dilution in an aqueous buffer, consider the final concentration and the pH of the buffer. Lowering the storage temperature can sometimes decrease solubility, so it is crucial to find a balance between chemical stability and physical stability (solubility).
Frequently Asked Questions (FAQs)
Storage and Handling
-
Question: What are the recommended storage conditions for this compound in its solid form?
-
Answer: For long-term storage, it is recommended to store solid this compound at -20°C. For short-term storage, 2-8°C is acceptable. The container should be tightly sealed and protected from light and moisture.
-
Question: What is the best way to prepare a stock solution of this compound?
-
Answer: Due to its poor aqueous solubility, a stock solution of this compound should be prepared in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or acetonitrile (B52724). Ensure the solid compound is completely dissolved before making further dilutions.
-
Question: For how long can I store solutions of this compound?
-
Answer: The stability of this compound in solution is highly dependent on the solvent, storage temperature, and pH. For maximal stability, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, store aliquots in a tightly sealed container at -20°C or -80°C and minimize freeze-thaw cycles. Based on data for paclitaxel, solutions are more stable at lower temperatures.[2]
Solution Stability
-
Question: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?
-
Answer: While specific data for this compound is limited, taxanes like paclitaxel exhibit maximum stability in the pH range of 3-5.[1] Degradation is significantly accelerated at neutral and basic pH.
-
Question: Which solvents should I avoid when working with this compound?
-
Answer: Avoid strongly acidic or basic aqueous solutions, as they can promote hydrolysis. Also, be cautious with solvents that may contain reactive impurities. It is recommended to use high-purity, anhydrous solvents whenever possible.
-
Question: Can I expose my this compound solutions to light?
-
Answer: Taxane compounds can be susceptible to photodegradation. It is best practice to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments.
Quantitative Data Summary
| Parameter | Condition | Observation for Paclitaxel | Reference |
| pH | pH 3-5 | Maximum stability | [1] |
| pH > 7 | Increased rate of epimerization and hydrolysis | [3] | |
| Temperature | 2-8°C | Longer shelf-life compared to 25°C | [2] |
| 25°C | Stable for a shorter duration (e.g., 3 days in some infusion bags) | [2] | |
| Solvent | PEG 400-ethanol mixture | High stability | [1] |
| Aqueous buffers | Stability is pH and temperature-dependent | [3] | |
| Concentration | 0.3 mg/mL | More stable than 1.2 mg/mL infusions | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 2, 4, 8, and 24 hours.
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 2, 4, 8, and 24 hours.
- Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (1:1 v/v) and keep at room temperature for 2, 4, 8, and 24 hours, protected from light.
- Thermal Degradation: Incubate the stock solution at 60°C for 1, 3, and 7 days.
- Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a defined period.
3. Sample Analysis:
- At each time point, withdraw an aliquot of the stressed solution.
- Neutralize the acid and base-stressed samples.
- Dilute all samples to an appropriate concentration with the mobile phase.
- Analyze the samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
1. Instrumentation:
- HPLC system with a UV detector.
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
2. Mobile Phase:
- A gradient elution is recommended to separate polar and non-polar compounds.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Start with a gradient of 30% B to 90% B over 30 minutes.
3. Method Parameters:
- Flow rate: 1.0 mL/min.
- Column temperature: 30°C.
- Injection volume: 10 µL.
- Detection wavelength: Scan for the lambda max of this compound (typically around 227 nm for taxanes).
4. Method Validation:
- Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples will be used to demonstrate specificity.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Factors influencing the stability of this compound in solution.
References
Technical Support Center: Optimizing Immunofluorescence with 2-Deacetyltaxachitriene A
Welcome to the technical support center for immunofluorescence (IF) applications involving 2-Deacetyltaxachitriene A. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you optimize your staining protocols and achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary consideration when choosing a fixation method for cells treated with this compound?
The primary consideration is the preservation of the microtubule cytoskeleton, which is the target of this compound. As a taxane (B156437) derivative, it stabilizes microtubules. Therefore, the fixation method must maintain this stabilized structure without causing depolymerization or extraction. Generally, methanol (B129727) is a good choice for preserving microtubules, while paraformaldehyde (PFA) is better for overall structural preservation.[1][2]
Q2: Should I use a cross-linking fixative like paraformaldehyde (PFA) or an organic solvent like methanol?
The choice depends on your specific antibody and experimental goals.
-
Paraformaldehyde (PFA): A cross-linking fixative that preserves cellular morphology well by creating covalent bonds between proteins.[3] However, it may not be optimal for preserving microtubule structure on its own and can sometimes mask the epitope your antibody is supposed to recognize.[2][4]
-
Methanol: An organic solvent that works by dehydrating and precipitating proteins. It is often recommended for visualizing microtubules and can expose epitopes that might be hidden by PFA cross-linking.[1][2] However, it can be harsh on overall cell structure and may not be suitable for soluble proteins.
A common strategy is to test both methods to see which gives the best results for your specific antibody and cell type.[2]
Q3: When should I permeabilize my cells, and which agent should I use?
Permeabilization is necessary to allow antibodies to access intracellular targets.
-
If you fix with PFA , you will need a separate permeabilization step using a detergent like Triton X-100 or Tween-20.
-
If you fix with methanol or acetone , these organic solvents simultaneously fix and permeabilize the cells, so a separate permeabilization step is not required.[5]
The choice of detergent can also impact your results. Triton X-100 is a non-ionic detergent that is quite stringent, while saponin (B1150181) is a milder alternative that may better preserve membrane-associated proteins.[6]
Troubleshooting Guides
Issue 1: No/Weak Microtubule Staining
Q: I've treated my cells with this compound, but I'm seeing very weak or no staining for microtubules. What could be the problem?
A: This is a common issue that can arise from several factors in your protocol. Let's break down the potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inadequate Fixation | The fixation method may be destroying the microtubule structure or the antibody's epitope. If using PFA, the cross-linking might be too extensive. Try switching to cold methanol fixation, which is often preferred for microtubules.[1][2] Alternatively, you can try a shorter PFA fixation time or a lower concentration. |
| Poor Permeabilization | If you used a PFA fixation, the permeabilization step might be insufficient for the antibody to access the microtubules. Increase the incubation time with your permeabilization agent (e.g., Triton X-100) or try a slightly higher concentration. |
| Incorrect Antibody Dilution | The primary antibody concentration may be too low. Perform a titration experiment to determine the optimal antibody concentration.[7][8] |
| Antibody Incompatibility | The primary antibody may not be suitable for immunofluorescence or may not recognize the antigen after fixation. Ensure your antibody is validated for IF applications. You may need to try a different primary antibody against your target. |
| Low Protein Expression | While this compound stabilizes microtubules, the overall expression of tubulin might be low in your cell type. Confirm protein expression using a positive control or by western blot.[8] |
Issue 2: High Background or Non-Specific Staining
Q: My images have a high background, making it difficult to see the specific microtubule staining. How can I reduce this?
A: High background can obscure your signal and lead to misinterpretation of the results. Here are some common causes and how to address them.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Non-specific binding of antibodies can be reduced by effective blocking. Increase the blocking time (e.g., to 1 hour at room temperature) and ensure you are using an appropriate blocking agent, such as 5% normal goat serum or bovine serum albumin (BSA).[7][9] The blocking serum should ideally be from the same species as the secondary antibody.[9] |
| Antibody Concentration Too High | Both primary and secondary antibodies can cause high background if used at too high a concentration. Titrate your antibodies to find the lowest concentration that still provides a strong specific signal.[7][10] |
| Inadequate Washing | Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background noise. Increase the number and duration of your wash steps.[7][11] |
| Secondary Antibody Cross-Reactivity | The secondary antibody may be binding non-specifically. Run a control where you omit the primary antibody to check for non-specific binding of the secondary.[10][12] If staining occurs, you may need to use a different secondary antibody. |
| Autofluorescence | Some cells and tissues have endogenous fluorescence. You can check for this by examining an unstained sample under the microscope.[10][12] Using fresh fixative solutions can help, as old formaldehyde (B43269) can be a source of autofluorescence.[8] |
Issue 3: Distorted Cell Morphology or Damaged Microtubules
Q: After staining, my cells look shrunken, and the microtubule network appears fragmented. What went wrong?
A: Maintaining cellular integrity is crucial for accurate localization studies. Distorted morphology is often a sign of harsh treatment during the fixation and permeabilization steps.
| Potential Cause | Recommended Solution |
| Harsh Methanol Fixation | While good for microtubules, 100% methanol can be harsh on the overall cell structure, causing shrinkage.[13] You can try a shorter incubation time with cold methanol or a mixture of PFA and methanol. |
| Over-Permeabilization | Excessive permeabilization with detergents like Triton X-100 can damage cell membranes and internal structures. Reduce the concentration of the detergent or the incubation time. Alternatively, switch to a milder detergent like saponin. |
| Cells Dried Out | Allowing the sample to dry out at any point during the staining protocol can cause significant damage to cell morphology.[7] Ensure the sample remains covered in buffer at all times. |
| Pre-fixation Extraction | Some protocols recommend a pre-fixation extraction to remove soluble tubulin monomers and improve visualization of the polymer network. However, this can be harsh and may lead to artifacts if not optimized.[1] If you are using this step, try reducing the detergent concentration or the extraction time. |
Experimental Protocols
Protocol 1: Methanol Fixation for Microtubules
This protocol is often recommended for preserving microtubule structures.
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish to the desired confluency.
-
Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Wash: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fixation: Fix the cells by immersing the coverslips in ice-cold methanol (-20°C) for 5-10 minutes.[2]
-
Rehydration: Wash the coverslips three times with PBS for 5 minutes each to rehydrate the cells.[2]
-
Blocking: Incubate in a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Wash: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody: Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash: Wash three times with PBS for 5 minutes each, protected from light.
-
Counterstain (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Final Wash: Wash once with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
Protocol 2: Paraformaldehyde (PFA) Fixation and Permeabilization
This protocol is a good starting point for preserving overall cell morphology.
-
Cell Culture and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Wash: Gently wash the cells twice with pre-warmed PBS.
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature.[13]
-
Blocking: Follow step 6 from Protocol 1.
-
Antibody Incubations and Staining: Follow steps 7-13 from Protocol 1.
Visual Guides
Caption: General workflow for immunofluorescence after cell treatment.
Caption: Decision tree for selecting a fixation method.
Caption: Comparison of common permeabilization agents.
References
- 1. cellproduce.co.jp [cellproduce.co.jp]
- 2. Immunofluorescence of the Cytoskeleton [u-lab.my-pharm.ac.jp]
- 3. Comparison of formaldehyde and methanol fixatives used in the detection of ion channel proteins in isolated rat ventricular myocytes by immunofluorescence labelling and confocal microscopy | Yamanushi | Folia Morphologica [journals.viamedica.pl]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 11. biocompare.com [biocompare.com]
- 12. ibidi.com [ibidi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to 2-Deacetyltaxachitriene A
This resource provides researchers, scientists, and drug development professionals with a centralized hub of information to troubleshoot and overcome cellular resistance to taxane-based compounds.
Frequently Asked Questions (FAQs)
Q1: What is 2-Deacetyltaxachitriene A and what is its expected mechanism of action?
A1: this compound is likely a taxane (B156437), a class of diterpenoid compounds that act as microtubule-stabilizing agents.[1][2] The primary mechanism of action for taxanes involves binding to the β-tubulin subunit of microtubules.[3][4] This binding event stabilizes the microtubules, preventing their depolymerization, which is essential for dynamic cellular processes like mitosis.[5][6] The disruption of microtubule dynamics leads to a blockage of the cell cycle at the G2/M phase, ultimately inducing apoptotic cell death in rapidly dividing cancer cells.[7][8][9]
Q2: Why are my cells developing resistance to this compound?
A2: The development of resistance to taxane-based chemotherapy is a multifaceted problem.[10][11] It can be an intrinsic property of the cells or acquired after an initial positive response.[1] The primary reasons for resistance include alterations in the drug's target (β-tubulin), increased removal of the drug from the cell, and the activation of cellular pathways that promote survival and inhibit programmed cell death (apoptosis).[12][13]
Q3: How can I experimentally confirm that my cell line has developed resistance?
A3: The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of the suspected resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.[14] This is typically measured using cell viability assays such as MTT, CCK-8, or clonogenic assays.[15][16]
Q4: What are the primary molecular mechanisms of resistance to taxanes?
A4: Resistance to taxanes is complex and can involve multiple mechanisms simultaneously.[4] The most well-documented mechanisms are:
-
Target Alterations: Mutations in the gene encoding β-tubulin can prevent the drug from binding effectively.[17][18] Additionally, changes in the expression levels of different β-tubulin isotypes (e.g., increased βIII-tubulin) can confer resistance.[5][19]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters is a major cause of multidrug resistance.[20][21] These membrane proteins, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), actively pump taxanes out of the cell, reducing the intracellular drug concentration to sub-therapeutic levels.[4][22][23]
-
Evasion of Apoptosis: Resistant cells often have defects in their apoptotic signaling pathways. This can include the overexpression of anti-apoptotic proteins (like Bcl-2 and Bcl-xL) or the downregulation of pro-apoptotic proteins, making the cells less susceptible to drug-induced cell death.[7][24][25]
-
Activation of Pro-survival Signaling: Pathways such as PI3K/AKT/mTOR and MAPK can be hyperactivated in resistant cells, promoting cell survival and proliferation despite the presence of the drug.[2][26]
-
Epithelial-Mesenchymal Transition (EMT): The gain of mesenchymal characteristics has been associated with resistance to taxanes, partly by inhibiting p53-mediated apoptosis.[27]
Q5: What are some initial strategies to overcome resistance in my cell culture experiments?
A5: Several strategies can be employed to overcome taxane resistance in vitro:
-
Combination Therapy: Use this compound in combination with inhibitors that target specific resistance mechanisms. For example, using an ABC transporter inhibitor like Verapamil can help restore drug sensitivity.[28]
-
Targeting Survival Pathways: If you identify an activated pro-survival pathway (e.g., PI3K/AKT), using a specific inhibitor for that pathway in conjunction with your taxane compound may re-sensitize the cells.[28][29]
-
Sequential Treatment: In some cases, sequential treatment with different classes of drugs may be more effective than simultaneous administration.[24]
-
RNA Interference: Using techniques like siRNA to specifically knock down the expression of genes responsible for resistance (e.g., ABCB1 or a specific tubulin isotype) can validate their role and restore sensitivity.[30]
Troubleshooting Guide
This guide addresses specific experimental issues you might encounter.
Problem: I observe a significant decrease in cell death and cytotoxicity after treatment compared to initial experiments.
-
Possible Cause 1: Increased Drug Efflux.
-
Rationale: The most common mechanism for acquired multidrug resistance is the overexpression of ABC transporters like ABCB1 (P-glycoprotein).[4][13] These transporters actively remove the drug from the cell, lowering its intracellular concentration.
-
Troubleshooting Steps:
-
Assess Transporter Expression: Perform Western blot or qPCR to compare the expression levels of ABCB1, ABCC1, and ABCG2 in your resistant line versus the parental sensitive line.[4]
-
Functional Assay: Use a fluorescent substrate of ABCB1 (e.g., Rhodamine 123) with and without a known inhibitor (e.g., Verapamil). Increased fluorescence retention in the presence of the inhibitor suggests active efflux.
-
Experimental Solution: Treat the resistant cells with a combination of this compound and an ABC transporter inhibitor (e.g., Verapamil, Quinine).[28] A restored cytotoxic effect would support this mechanism.
-
-
-
Possible Cause 2: Alterations in the Drug Target (β-Tubulin).
-
Rationale: Mutations in the taxane-binding site on β-tubulin or a shift in the expression of tubulin isotypes (e.g., overexpression of βIII-tubulin) can reduce the drug's ability to stabilize microtubules.[3][5][19]
-
Troubleshooting Steps:
-
Sequence the β-tubulin Gene: Isolate mRNA from resistant cells, reverse transcribe to cDNA, and sequence the β-tubulin gene (TUBB1) to check for known resistance-conferring mutations.[17]
-
Analyze Isotype Expression: Use isotype-specific antibodies to perform Western blotting to determine if there is an altered expression profile of β-tubulin isotypes (e.g., βI, βII, βIII, βIV) in resistant cells compared to sensitive cells.[4][5]
-
Experimental Solution: If a specific isotype is overexpressed, consider using siRNA to silence its expression to see if sensitivity is restored. If mutations are present, it may be necessary to use a compound with a different binding mechanism.
-
-
Problem: My cells are arresting in the G2/M phase but are not undergoing apoptosis.
-
Possible Cause: Evasion of Apoptosis.
-
Rationale: The cells may have acquired defects in the apoptotic machinery downstream of mitotic arrest. This often involves the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL or downregulation/mutation of pro-apoptotic proteins.[7][9][24]
-
Troubleshooting Steps:
-
Profile Apoptotic Proteins: Perform Western blot analysis to compare the expression levels of key apoptosis regulators (e.g., Bcl-2, Bcl-xL, Bax, Bak, cleaved Caspase-3, and PARP) between sensitive and resistant cells, both with and without drug treatment.[7][8]
-
Assess Mitochondrial Function: Use assays to measure the mitochondrial membrane potential (e.g., with TMRE or JC-1 dye), as its loss is a key step in the intrinsic apoptotic pathway.
-
Experimental Solution: Combine this compound with a sensitizer (B1316253) that targets the apoptotic pathway, such as a BH3 mimetic (e.g., ABT-737), which inhibits anti-apoptotic Bcl-2 family proteins.
-
-
Data Presentation
Table 1: Summary of Common Resistance Mechanisms to Taxane Compounds
| Mechanism Category | Specific Mechanism | Key Molecular Players | Consequence for Cell |
| Target Alteration | Mutations in the drug-binding site | β-tubulin (TUBB1) | Reduced drug-target interaction[17][18] |
| Altered tubulin isotype expression | βIII-tubulin (TUBB3), βV-tubulin (TUBB6) | Formation of drug-resistant microtubules[5][19] | |
| Reduced Drug Accumulation | Increased drug efflux | ABCB1 (P-gp), ABCC1 (MRP1), ABCG2 (BCRP) | Decreased intracellular drug concentration[4][20] |
| Altered Cell Death Pathways | Evasion of apoptosis | Bcl-2, Bcl-xL (anti-apoptotic), Bax, Bak (pro-apoptotic) | Inhibition of programmed cell death[7][25] |
| Defective mitotic checkpoint | CDC25C, CDK2, Cyclin B | Slippage from mitotic arrest, leading to survival[8] | |
| Activation of Pro-Survival Signaling | Signal transduction pathways | PI3K/AKT/mTOR, MAPK/ERK, Wnt/β-catenin | Promotion of cell growth and survival[2][26] |
Table 2: Example IC50 Data for Sensitive vs. Resistant Cell Lines
| Cell Line | Compound | IC50 (nM) ± SD | Resistance Index (RI) |
| Parental MCF-7 | This compound | 5.2 ± 0.8 | 1.0 |
| Resistant MCF-7/TxR | This compound | 156.5 ± 15.3 | 30.1 |
| Resistant MCF-7/TxR | This compound + Verapamil (1µM) | 10.1 ± 1.5 | 1.9 |
| Resistance Index (RI) = IC50 of resistant line / IC50 of parental line. A significant increase (typically >3-5 fold) indicates resistance.[14][31] |
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous, escalating dose exposure.[14][15]
-
Determine Initial IC50: First, establish the baseline sensitivity of the parental cell line to this compound by performing a dose-response curve and calculating the IC50 value.[15]
-
Initial Exposure: Begin by culturing the parental cells in a medium containing the drug at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[31]
-
Dose Escalation: Once the cells resume a normal growth rate and morphology (typically after 2-3 passages), double the concentration of the drug in the medium.[31]
-
Monitor and Passage: Continuously monitor the cells. If significant cell death (>50%) occurs, reduce the concentration to the previous level and allow the culture to recover before attempting to increase the dose again.[31]
-
Repeat Cycles: Repeat the dose escalation process over several months. The goal is to gradually adapt the cells to survive and proliferate in high concentrations of the drug (e.g., 10-20 times the initial IC50).[14]
-
Characterize the Resistant Line: Once the cells are stably growing at the target concentration, confirm the degree of resistance by calculating the new IC50 and comparing it to the parental line.[14]
-
Maintenance: Maintain the resistant cell line in a medium containing a maintenance dose of the drug (usually the concentration they were last stable in) to prevent the loss of the resistant phenotype. Freeze down stocks at various passages.[31]
Protocol 2: Assessment of Drug Sensitivity via MTT Assay
-
Cell Seeding: Seed cells (both parental and suspected resistant lines) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[15]
-
Drug Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include "no drug" controls and "no cell" blanks.
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. The living cells will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.[14]
Protocol 3: Western Blot Analysis for ABCB1 and β-III Tubulin Expression
-
Protein Extraction: Grow parental and resistant cells to ~80% confluency. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for ABCB1 (P-glycoprotein), β-III Tubulin, and a loading control (e.g., GAPDH or β-Actin).
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, then add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control to compare levels between the sensitive and resistant cell lines.
Visualizations and Workflows
Caption: General mechanism of action for taxane compounds.
Caption: Key molecular mechanisms of cellular resistance to taxanes.
Caption: Experimental workflow for investigating taxane resistance.
Caption: Troubleshooting flowchart for decreased drug efficacy.
References
- 1. Key genes and molecular mechanisms related to Paclitaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Roles of β-Tubulin Mutations and Isotype Expression in Acquired Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple mechanisms underlying acquired resistance to taxanes in selected docetaxel-resistant MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cell death in cancer chemotherapy using taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Taxane Resistance: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. Mechanisms of Taxane Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic strategies to overcome taxane resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cris.bgu.ac.il [cris.bgu.ac.il]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. Human mutations that conferpaclitaxel resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Resistance to Microtubule-Stabilizing Drugs Involves Two Events β-Tubulin Mutation in One Allele Followed by Loss of the Second Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Genetics and Expression Profile of the Tubulin Gene Superfamily in Breast Cancer Subtypes and Its Relation to Taxane Resistance [mdpi.com]
- 20. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ABC Transporters in Cancer Stem Cells: Beyond Chemoresistance [mdpi.com]
- 22. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 23. academic.oup.com [academic.oup.com]
- 24. View of Targeting Apoptosis to Overcome Chemotherapy Resistance | Exon Publications [exonpublications.com]
- 25. Targeting Apoptosis to Overcome Chemotherapy Resistance - Metastasis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. vcm.edpsciences.org [vcm.edpsciences.org]
- 27. Epithelial–mesenchymal transition - Wikipedia [en.wikipedia.org]
- 28. Taxane resistance in castration-resistant prostate cancer: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Overcoming Taxane Resistance in Cancer [prnewswire.com]
- 31. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
Enhancing the signal-to-noise ratio in NMR analysis of 2-Deacetyltaxachitriene A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the signal-to-noise ratio (SNR) for the NMR analysis of 2-Deacetyltaxachitriene A and other complex natural products.
Troubleshooting Guide: Low Signal-to-Noise Ratio
Low signal-to-noise is a common challenge in the NMR analysis of complex, often sample-limited, natural products like this compound. This guide provides a systematic approach to identifying and resolving the root causes of poor SNR.
Question: My ¹H NMR spectrum for this compound has a very low signal-to-noise ratio. What are the potential causes and how can I improve it?
Answer:
A low signal-to-noise ratio (SNR) can stem from several factors, ranging from sample preparation to the hardware and acquisition parameters used. Below is a step-by-step guide to troubleshoot this issue, starting with the most common and easily addressable problems.
Step 1: Evaluate Your Sample Preparation
Poor sample preparation is a frequent cause of low-quality NMR spectra.
-
Is your sample concentration optimal?
-
Problem: The concentration of this compound may be too low. For ¹H NMR, a concentration of 1-5 mg in 0.6-0.7 mL of deuterated solvent is typically recommended for small molecules.[1][2] For more complex or larger molecules, a higher concentration might be necessary. Conversely, overly concentrated samples can lead to broadened lines due to increased viscosity or aggregation, which can also degrade spectral quality.[2][3]
-
Solution: If you have sufficient material, try preparing a more concentrated sample. If the sample is limited, consider using a micro-NMR tube to reduce the required solvent volume.
-
-
Is your sample free of particulate matter?
-
Problem: Undissolved solids in your NMR tube will severely degrade the magnetic field homogeneity, leading to broad peaks and a poor signal that cannot be corrected by shimming.[1][4]
-
Solution: Ensure your sample is fully dissolved. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any suspended particles.[4][5]
-
-
Are you using high-quality NMR tubes?
-
Problem: Scratched, chipped, or low-quality NMR tubes with uneven walls can negatively impact the magnetic field homogeneity, making it difficult to shim the instrument properly and resulting in lower resolution and SNR.[2][4]
-
Solution: Always use clean, high-quality NMR tubes from a reputable manufacturer. For sensitive experiments on limited samples, precision tubes are recommended.[4]
-
-
Is the sample volume correct?
Step 2: Optimize Spectrometer and Acquisition Parameters
Once you have a well-prepared sample, the next step is to ensure the data acquisition is optimized for sensitivity.
-
Have you increased the number of scans?
-
Problem: An insufficient number of scans will result in a low SNR.
-
Solution: The signal-to-noise ratio increases with the square root of the number of scans.[6] To double the SNR, you need to quadruple the number of scans.[7] For dilute samples, a significantly higher number of scans will be necessary.
-
-
Is the receiver gain set correctly?
-
Problem: An improperly set receiver gain can either fail to amplify the signal sufficiently or introduce noise and artifacts if set too high, leading to an "ADC overflow" error.[6]
-
Solution: While automatic gain adjustment is often reliable, for very weak samples, manual optimization may be necessary to maximize the signal without saturating the detector.[8][9]
-
-
Are you using an appropriate relaxation delay (d1)?
-
Problem: A relaxation delay that is too short does not allow the magnetization to return to equilibrium before the next pulse, leading to signal loss.
-
Solution: A common starting point for the relaxation delay is 1-2 seconds. For quantitative experiments, a much longer delay of at least 5 times the longest T₁ of your molecule is required.
-
Step 3: Consider Advanced Hardware and Techniques
If the above steps are insufficient, more advanced solutions may be required.
-
Are you using a cryoprobe?
-
Problem: Standard room-temperature NMR probes have higher thermal noise, which limits sensitivity.
-
Solution: If available, use a cryoprobe. By cooling the detection coils to cryogenic temperatures (around 20-30K), cryoprobes dramatically reduce thermal noise and can enhance the signal-to-noise ratio by a factor of 3 to 5.[10][11][12] This translates to a 9 to 25-fold reduction in experiment time for the same SNR.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the best deuterated solvent for NMR analysis of this compound?
A1: The choice of solvent depends on the solubility of your compound. For taxanes, which are often nonpolar, chloroform-d (B32938) (CDCl₃) is a common choice.[2] If your compound has better solubility in other solvents, acetone-d₆, or DMSO-d₆ could also be considered. Ensure the chosen solvent fully dissolves the sample and does not have signals that overlap with key resonances of your molecule.[14]
Q2: How can I be sure my sample concentration is sufficient without wasting material?
A2: For a completely unknown or highly limited sample, start with a standard ¹H NMR experiment with a moderate number of scans (e.g., 16 or 32). If you can see the solvent and any reference signals (like TMS) clearly but your compound's signals are very weak, you will likely need to increase the number of scans significantly or, if possible, increase the concentration. For ¹³C NMR, a higher concentration is almost always necessary due to the low natural abundance of the ¹³C isotope.[1][2]
Q3: My baseline is noisy and distorted. How can I fix this?
A3: A noisy or distorted baseline can be due to poor shimming, a very low signal, or issues with data processing. First, ensure the instrument is well-shimmed on your sample. After data acquisition, applying a line-broadening factor (e.g., 0.3 Hz) during processing can sometimes improve the appearance of the signal and reduce high-frequency noise, at the cost of slightly broader peaks. Careful phase and baseline correction are also critical.[3]
Q4: Can changing the temperature of the experiment help improve the signal-to-noise ratio?
A4: Yes, in some cases. Lowering the temperature can sometimes lead to a slight increase in signal intensity.[15] However, for some molecules, especially in viscous solvents like DMSO-d₆, slightly elevating the temperature (e.g., to 30-45 °C) can decrease the solvent's viscosity, leading to sharper lines and better resolution, which indirectly improves the effective SNR.[3] Be mindful of your sample's stability at different temperatures.
Quantitative Data Summary
The use of a cryoprobe is one of the most effective ways to achieve a significant improvement in the signal-to-noise ratio. The table below summarizes the expected enhancement.
| Probe Type | Typical SNR Improvement Factor (vs. Room-Temperature Probe) | Corresponding Reduction in Experiment Time | Reference |
| Cryoprobe (in non-polar organic solvents) | 3 - 5x | 9 - 25x | [10][13] |
| Cryoprobe (in aqueous/buffered samples) | 2 - 2.5x | 4 - 6.25x | [13] |
Experimental Protocols
Protocol 1: Optimal Sample Preparation for High SNR
-
Weighing the Sample: Accurately weigh 1-5 mg of this compound for a ¹H NMR or 10-30 mg for a ¹³C NMR into a clean, dry vial.[1]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[2][5]
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect for any remaining solid particles.[2]
-
Filtration and Transfer: Take a clean glass Pasteur pipette and tightly pack a small plug of glass wool into the narrow tip. Use this pipette to transfer the sample solution from the vial into a high-quality 5 mm NMR tube. This will filter out any particulate matter.[4]
-
Volume Check: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm.[2][4]
-
Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) and cap it securely.[2]
Protocol 2: Standard ¹H NMR Acquisition with Optimized Parameters
-
Instrument Setup: Insert the prepared sample into the spectrometer. Lock, tune, and shim the instrument to achieve good magnetic field homogeneity.
-
Pulse Program: Select a standard 1D proton pulse program (e.g., 'zg30' on a Bruker instrument).[3]
-
Acquisition Parameters:
-
Number of Scans (ns): Start with 16 scans for a moderately concentrated sample. For dilute samples, increase this value to 256, 1024, or higher as needed to achieve the desired SNR.[3][6]
-
Pulse Width (p1): Use a calibrated 30° or 90° pulse width. A 90° pulse provides the maximum signal in a single scan.[3]
-
Relaxation Delay (d1): Set to 1-2 seconds for a qualitative spectrum.[3]
-
Spectral Width (sw): Ensure the spectral width is large enough to encompass all expected proton signals.
-
Receiver Gain (rg): Use the automatic receiver gain setting (rga) as a starting point. If the signal is very weak, you may need to manually increase it, being careful not to cause an ADC overflow.[3]
-
-
Acquisition: Start the experiment.
-
Processing: After acquisition, perform Fourier transformation, followed by careful phase and baseline correction. Apply a line broadening of 0.3 Hz if necessary to improve the appearance of the signal.[3]
Visualizations
Caption: Troubleshooting workflow for low SNR in NMR.
Caption: Workflow for optimal NMR sample preparation.
References
- 1. organomation.com [organomation.com]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. benchchem.com [benchchem.com]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Adjusting NMR Gain Settings for Enhanced Signal Interpretation [eureka.patsnap.com]
- 9. Maximizing NMR Sensitivity: A Guide to Receiver Gain Adjustment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving NMR Through Advanced Cryoprobe Technology [eureka.patsnap.com]
- 11. What is a cryoprobe? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. depts.washington.edu [depts.washington.edu]
- 15. m.youtube.com [m.youtube.com]
Validation & Comparative
Comparative Cytotoxicity Analysis: 2-Deacetyltaxachitriene A and Docetaxel
A comprehensive comparison of the cytotoxic profiles of 2-Deacetyltaxachitriene A and the established chemotherapeutic agent, docetaxel (B913), is currently not feasible due to the absence of publicly available scientific literature and experimental data on this compound.
Extensive searches of scientific databases and research publications have yielded no information regarding the cytotoxicity, mechanism of action, or in vitro studies of this compound. Consequently, a direct comparative analysis with docetaxel, a widely studied and clinically utilized taxane (B156437) derivative, cannot be conducted at this time.
This guide will, therefore, focus on providing a detailed overview of the established cytotoxic properties of docetaxel, including its mechanism of action, quantitative data from various studies, and the experimental protocols typically employed to assess its efficacy. This information will serve as a valuable reference for researchers and drug development professionals.
Docetaxel: A Profile in Cytotoxicity
Docetaxel is a potent, semi-synthetic taxane that has demonstrated significant cytotoxic activity against a broad spectrum of cancers. Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division.
Mechanism of Action
Docetaxel's cytotoxic effects are primarily attributed to its ability to:
-
Promote Microtubule Assembly: It enhances the polymerization of tubulin into stable microtubules.
-
Inhibit Depolymerization: Docetaxel binds to the β-tubulin subunit of microtubules, preventing their disassembly.
-
Induce Mitotic Arrest: The stabilization of microtubules disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.
-
Trigger Apoptosis: The sustained mitotic block ultimately induces programmed cell death (apoptosis) in cancer cells.
This mechanism is visually represented in the following signaling pathway diagram:
Caption: Mechanism of action of docetaxel.
Quantitative Cytotoxicity Data for Docetaxel
The cytotoxic potential of docetaxel is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values for docetaxel vary depending on the cancer cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |
| MCF-7 | Breast Cancer | 1.5 - 10 | 48 - 72 |
| MDA-MB-231 | Breast Cancer | 2 - 15 | 48 - 72 |
| PC-3 | Prostate Cancer | 0.5 - 5 | 72 |
| DU145 | Prostate Cancer | 0.4 - 4 | 72 |
| A549 | Lung Cancer | 1 - 20 | 48 - 72 |
| H460 | Lung Cancer | 0.8 - 10 | 48 - 72 |
| OVCAR-3 | Ovarian Cancer | 1 - 8 | 72 |
Note: The IC50 values presented are approximate ranges gathered from various studies and can be influenced by specific experimental conditions.
Experimental Protocols for Cytotoxicity Assays
The determination of a compound's cytotoxicity is a fundamental step in drug discovery and development. A variety of in vitro assays are employed for this purpose. The following outlines a general workflow for a common cytotoxicity assay, the MTT assay.
Caption: General workflow for an MTT cytotoxicity assay.
Detailed Methodology: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Docetaxel (or other test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of docetaxel in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software program.
Conclusion
While a direct comparative analysis of the cytotoxicity of this compound and docetaxel is not possible at present, this guide provides a thorough overview of the cytotoxic properties of docetaxel. The provided data and experimental protocols can serve as a benchmark for future studies on novel taxane derivatives. Further research into the biological activities of this compound is necessary to enable a comprehensive comparison and to evaluate its potential as a therapeutic agent.
A Comparative Guide to the Validation of an HPLC Method for 2-Deacetyltaxachitriene A Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and their precursors is paramount. 2-Deacetyltaxachitriene A, a member of the taxane (B156437) family, is a crucial compound in the synthesis of anti-cancer drugs like paclitaxel (B517696). While a specific, validated High-Performance Liquid Chromatography (HPLC) method for this compound is not widely published, this guide provides a comprehensive framework for developing and validating such a method. Furthermore, it offers a comparison with a more advanced alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to aid in selecting the most appropriate analytical technique for your research needs.
Proposed HPLC-UV/PDA Method for this compound Quantification
A reversed-phase HPLC method with UV or Photodiode Array (PDA) detection is a robust and widely accessible technique for the quantification of taxanes.[1][2] Based on established methods for structurally similar compounds like paclitaxel, baccatin (B15129273) III, and cephalomannine, a suitable method for this compound can be proposed and subsequently validated.[3]
Experimental Protocol: HPLC-UV/PDA
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis or PDA detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for taxane separation.[1] Pentafluorophenyl (PFP) columns can also offer alternative selectivity for complex mixtures.[4]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water or a phosphate (B84403) buffer is typically employed.[2] A common starting point could be a gradient of acetonitrile and water.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.
-
Detection: UV detection at 227 nm, which is a characteristic absorbance wavelength for taxanes.[4]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Samples (e.g., from plant extracts or synthesis reactions) should be dissolved in the initial mobile phase composition or a compatible solvent like methanol (B129727) or acetonitrile and filtered through a 0.45 µm syringe filter before injection.[5]
Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, especially when dealing with complex matrices like biological fluids or crude plant extracts, LC-MS/MS is the preferred method.[6][7][8] This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer, allowing for precise quantification even at very low concentrations.[9]
Experimental Protocol: LC-MS/MS
-
Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.[10]
-
Column: A C18 reversed-phase column, often with smaller dimensions and particle size for faster analysis (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile or methanol with water, often containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: 0.2-0.5 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is typically used for taxanes.[5]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion generated through collision-induced dissociation. This highly specific detection method minimizes interference from other compounds in the sample.[11]
-
Sample Preparation: A more rigorous sample preparation, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is often required to remove matrix components that can interfere with ionization (ion suppression).[10][12]
Method Validation Workflow
Any new analytical method must be validated to ensure it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process.[3][13][14] The following diagram illustrates the typical workflow for validating the proposed HPLC method.
Caption: Workflow for the validation of an analytical HPLC method.
Comparison of Analytical Methods
The choice between HPLC-UV/PDA and LC-MS/MS depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique for taxane quantification.
| Parameter | HPLC-UV/PDA | LC-MS/MS |
| Specificity | Good; may be limited by co-eluting impurities with similar UV spectra. | Excellent; based on specific mass-to-charge ratios of precursor and product ions.[11] |
| Sensitivity (LOD/LOQ) | Moderate (typically in the µg/mL to high ng/mL range).[2] | High (typically in the low ng/mL to pg/mL range).[10][12] |
| Linearity Range | Typically 2-3 orders of magnitude.[1] | Can be 3-4 orders of magnitude or more.[10] |
| Accuracy & Precision | Good (%RSD typically <2-5%). | Excellent (%RSD typically <15% at LLOQ).[10] |
| Matrix Effect | Less susceptible to matrix effects than LC-MS/MS. | Prone to ion suppression or enhancement from matrix components.[10] |
| Instrumentation Cost | Lower. | Higher. |
| Operational Complexity | Simpler; widely available. | More complex; requires specialized expertise. |
| Sample Throughput | Moderate. | Can be very high with modern UPLC systems. |
Decision-Making for Method Selection
The following diagram provides a logical workflow for selecting the most appropriate analytical method based on experimental needs.
Caption: Decision tree for analytical method selection.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. longdom.org [longdom.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Profiling taxanes in Taxus extracts using lc/ms and lc/ms/ms techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of taxanes in Taxus brevifolia extracts by tandem mass spectrometry and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the quantification of docetaxel and paclitaxel in human plasma and oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of an LC-MS/MS method for the analysis of poly (lactic-co-glycolic acid) nanoparticles for taxane chemotherapy [harvest.usask.ca]
- 12. LC-MS/MS quantitative analysis of paclitaxel and its major metabolites in serum, plasma and tissue from women with ovarian cancer after intraperitoneal chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
A Comparative Analysis of 2-Deacetyltaxachitriene A and Other Taxanes in Cross-Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2-Deacetyltaxachitriene A and other prominent taxanes, namely paclitaxel (B517696) and docetaxel (B913), with a focus on their performance in the context of drug resistance. The development of cross-resistance to taxanes is a significant clinical challenge, and understanding the activity of novel taxane (B156437) analogs in resistant cancer models is crucial for advancing cancer chemotherapy.
Executive Summary
Taxanes are a cornerstone of treatment for various cancers, but their efficacy is often limited by the emergence of drug resistance. This resistance is frequently mediated by the overexpression of the P-glycoprotein (P-gp) drug efflux pump, encoded by the ABCB1 gene, as well as by alterations in β-tubulin isotypes. This compound, a naturally occurring taxane derivative, and its analogs are being investigated for their potential to overcome these resistance mechanisms. This guide synthesizes available preclinical data to compare the cytotoxic activity of these compounds and elucidates the underlying mechanisms of cross-resistance.
Comparative Cytotoxicity Data
Direct comparative studies detailing the IC50 values of this compound against a panel of sensitive and resistant cell lines alongside paclitaxel and docetaxel are limited in publicly available literature. However, research on closely related novel taxane analogs provides valuable insights into their potential to circumvent taxane resistance.
The following table summarizes representative data on the cytotoxic activity of paclitaxel and a novel taxane analog (SB-T-1216) in a sensitive and a P-gp overexpressing resistant breast cancer cell line. This data illustrates the potential for novel taxanes to retain activity in resistant settings.
| Compound | Cell Line | Resistance Mechanism | IC50 (nM) | Fold Resistance |
| Paclitaxel | MDA-MB-435 (Sensitive) | - | 1 | - |
| NCI/ADR-RES (Resistant) | P-gp overexpression | 300 | 300 | |
| Novel Taxane (SB-T-1216) | MDA-MB-435 (Sensitive) | - | 0.6 | - |
| NCI/ADR-RES (Resistant) | P-gp overexpression | 1.8 | 3 |
Data synthesized from a study on a novel taxane analog, SB-T-1216, which demonstrates significantly lower resistance in a P-gp overexpressing cell line compared to paclitaxel[1][2].
Studies on a related compound, 2-deacetoxytaxinine J, have shown significant in vitro activity against MCF-7 and MDA-MB-231 breast cancer cell lines at concentrations of 20 µM and 10 µM, respectively. However, direct IC50 comparisons with paclitaxel and docetaxel in these studies are not provided.
Mechanisms of Taxane Cross-Resistance
The primary mechanisms leading to cross-resistance among taxanes include:
-
Overexpression of ABC Transporters: The ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp, or ABCB1) is a major contributor to multidrug resistance (MDR). It actively effluxes a wide range of chemotherapeutic drugs, including paclitaxel and docetaxel, from cancer cells, thereby reducing their intracellular concentration and cytotoxic effect.[3]
-
Alterations in Microtubule Dynamics: Taxanes exert their cytotoxic effects by stabilizing microtubules and arresting the cell cycle. Mutations in the genes encoding β-tubulin, the binding target of taxanes, or changes in the expression of different β-tubulin isotypes can reduce the binding affinity of taxanes, leading to resistance.
-
Induction of Apoptosis: Defects in apoptotic pathways can also contribute to taxane resistance. Cancer cells with impaired apoptotic signaling may survive the mitotic arrest induced by taxanes.
The following diagram illustrates the key signaling pathway involved in P-glycoprotein-mediated drug efflux, a common mechanism of taxane resistance.
Experimental Protocols
The following is a detailed methodology for a standard in vitro cytotoxicity assay used to determine the IC50 values of taxane compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., sensitive and resistant pairs)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds (this compound, Paclitaxel, Docetaxel) dissolved in DMSO
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15-30 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using non-linear regression analysis.
-
The following diagram outlines the workflow for a typical in vitro cytotoxicity assay.
Conclusion
While direct comparative data for this compound is still emerging, the available evidence from related novel taxane analogs suggests a promising avenue for overcoming taxane resistance, particularly in cancers with P-gp overexpression. The significantly lower fold resistance observed for some novel taxanes in resistant cell lines highlights their potential to improve therapeutic outcomes. Further in-depth studies are warranted to fully characterize the cross-resistance profile of this compound and to elucidate its precise interactions with resistance-mediating proteins. The experimental protocols and resistance mechanisms outlined in this guide provide a framework for conducting and interpreting such crucial preclinical investigations.
References
- 1. Comparison of cell death-inducing effect of novel taxane SB-T-1216 and paclitaxel in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Cell Death-inducing Effect of Novel Taxane SB-T-1216 and Paclitaxel in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
A Comparative Analysis of Taxane-Based Compounds on Cancer Cell Lines: A Proxy for 2-Deacetyltaxachitriene A
Disclaimer: Extensive literature searches did not yield specific experimental data on the effects of 2-Deacetyltaxachitriene A on cancer cell lines. Therefore, this guide provides a comparative analysis of two structurally related and well-characterized taxane-based chemotherapeutic agents, Paclitaxel (B517696) and Docetaxel (B913). This information is intended to serve as a relevant proxy for researchers, scientists, and drug development professionals interested in the potential anticancer effects of this class of compounds.
Taxanes are a critical class of anticancer drugs that primarily exert their cytotoxic effects by interfering with microtubule function, leading to cell cycle arrest and apoptosis.[1] This guide summarizes the cytotoxic profiles of Paclitaxel and Docetaxel across various cancer cell lines, details the experimental methodologies for key assays, and provides visual representations of the experimental workflow and associated signaling pathways.
Data Presentation: Comparative Cytotoxicity of Paclitaxel and Docetaxel
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population in vitro. Lower IC50 values are indicative of higher cytotoxic potency. The IC50 values for Paclitaxel and Docetaxel can vary depending on the specific experimental conditions, such as cell density and the duration of drug exposure.[1][2]
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | Docetaxel IC50 (nM) |
| MCF-7 | Breast Cancer | 2.5 - 15[1] | 1.5 - 10[1] |
| MDA-MB-231 | Breast Cancer | 5 - 20[1] | 2 - 12[1] |
| A549 | Lung Cancer | 10 - 50[1] | 5 - 25[1] |
| HCT116 | Colon Cancer | 8 - 30[1] | 4 - 15[1] |
| OVCAR-3 | Ovarian Cancer | 4 - 20[1] | 2 - 10[1] |
| PC-3 | Prostate Cancer | - | 3.72[3] |
| DU-145 | Prostate Cancer | - | 4.46[3] |
| LNCaP | Prostate Cancer | - | 1.13[3] |
| SH-SY5Y | Neuroblastoma | - | More resistant[4] |
| BE(2)M17 | Neuroblastoma | - | More sensitive[4] |
| CHP100 | Neuroblastoma | - | Most sensitive[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. The following sections describe standard protocols used to assess the effects of taxane-based compounds on cancer cell lines.
Cell Culture
Human cancer cell lines are maintained in an appropriate culture medium, such as DMEM or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1] Cells are cultured in a humidified incubator at 37°C with a 5% CO2 atmosphere.[1]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.[1]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Paclitaxel or Docetaxel). A control group without the drug is included.[1]
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[1]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration.[1]
Flow Cytometry for Apoptosis Analysis
The Annexin V-FITC/Propidium (B1200493) Iodide (PI) assay is a widely used method to detect and quantify apoptosis by flow cytometry.[1]
-
Cell Treatment: Cells are treated with the test compound at specified concentrations for a designated period (e.g., 24 or 48 hours).[1]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.[1]
-
Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.[1]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late-stage apoptotic.[1]
Cell Cycle Analysis by Flow Cytometry
Propidium iodide (PI) staining followed by flow cytometry is a common method to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the test compound and harvested as described for the apoptosis assay.
-
Fixation: Cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with propidium iodide, which intercalates with DNA.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing taxane cytotoxicity.
Taxane-Induced Apoptotic Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Cytotoxicity of paclitaxel and docetaxel in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structural and Functional Comparison of 2-Deacetyltaxachitriene A with Clinically Relevant Taxoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of 2-Deacetyltaxachitriene A, a naturally occurring taxoid, with the well-established anticancer drugs Paclitaxel (Taxol®) and Docetaxel (Taxotere®). This objective analysis is supported by available data and highlights key structural differences that may influence their biological activity.
Executive Summary
Taxoids represent a critical class of anticancer agents that function primarily by stabilizing microtubules, leading to cell cycle arrest and apoptosis. While Paclitaxel and Docetaxel are mainstays in chemotherapy, the vast structural diversity of naturally occurring taxoids, such as this compound, offers opportunities for the discovery of novel agents with potentially improved efficacy or safety profiles. This guide delves into the structural nuances of this compound in comparison to its clinically utilized counterparts and presents available data on its biological activity.
Structural Comparison
The core chemical scaffold of taxoids is the taxane (B156437) ring, a complex diterpene. The therapeutic efficacy and pharmacological properties of different taxoids are dictated by the nature and orientation of various substituents on this ring.
Key Structural Differences:
| Feature | This compound | Paclitaxel | Docetaxel |
| C2 Position | Acetoxy Group | Benzoyloxy Group | Benzoyloxy Group |
| C10 Position | Acetoxy Group | Acetoxy Group | Hydroxyl Group |
| C13 Side Chain | Not a primary focus of variation in this comparison | N-benzoyl-3-phenylisoserine | N-tert-butoxycarbonyl-3-phenylisoserine |
| Molecular Formula | C₃₀H₄₂O₁₂ | C₄₇H₅₁NO₁₄ | C₄₃H₅₃NO₁₄ |
This compound , isolated from the seeds of the Chinese yew Taxus chinensis, is a diterpenoid that shares the fundamental taxane core.[1] A key distinguishing feature is the presence of an acetoxy group at the C2 position, in contrast to the benzoyloxy group found in both Paclitaxel and Docetaxel. Modifications at this position are known to influence the biological activity of taxoids.
Paclitaxel possesses a benzoyloxy group at C2 and an acetyl group at C10. Its complex side chain at C13 is crucial for its potent microtubule-stabilizing activity.
Docetaxel , a semi-synthetic analogue of Paclitaxel, differs primarily at the C10 position with a hydroxyl group instead of an acetoxy group, and on the C13 side chain which bears a tert-butoxycarbonyl group instead of a benzoyl group.[2] This modification at C10 enhances the water solubility of Docetaxel compared to Paclitaxel.[2]
Biological Activity and Experimental Data
The primary mechanism of action for clinically active taxoids is the stabilization of microtubules, which disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest and apoptosis. While direct comparative studies for this compound against Paclitaxel and Docetaxel are limited in publicly available literature, research on taxoids isolated from Taxus chinensis provides valuable insights.
One study on taxane diterpenes from Taxus chinensis identified a non-alkaloid-type taxane (referred to as compound 2 in the study) that exhibited significant cytotoxicity against a panel of nine human cancer cell lines. Notably, this compound was found to be equipotent against both the parental and a β-tubulin mutant paclitaxel-resistant cell line, suggesting it may be effective against taxane-resistant cancers. While the specific identity of "compound 2" as this compound is not explicitly confirmed in the abstract, it highlights the potential of non-conventional taxoids from this plant source.
Due to the lack of direct comparative quantitative data for this compound, the following table presents typical IC50 values for Paclitaxel and Docetaxel against various cancer cell lines to provide a baseline for the potency of clinically relevant taxoids.
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | Docetaxel IC50 (nM) |
| A549 | Non-small cell lung cancer | Varies (e.g., ~5-20 nM) | Varies (e.g., ~2-10 nM) |
| MCF-7 | Breast cancer | Varies (e.g., ~2-10 nM) | Varies (e.g., ~1-5 nM) |
| HCT116 | Colon cancer | Varies (e.g., ~3-15 nM) | Varies (e.g., ~1-8 nM) |
Note: IC50 values are highly dependent on the specific experimental conditions, including exposure time and the specific clone of the cell line. The values presented are illustrative ranges from various studies.
Experimental Protocols
The evaluation of the cytotoxic and microtubule-stabilizing effects of taxoids typically involves the following key experiments:
Cytotoxicity Assays (e.g., MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the taxoid for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined.
Microtubule Assembly Assay
This in vitro assay directly measures the ability of a compound to promote the polymerization of tubulin into microtubules.
Protocol Outline:
-
Tubulin Preparation: Purified tubulin protein is prepared and kept on ice to prevent spontaneous polymerization.
-
Reaction Initiation: The tubulin solution is mixed with a reaction buffer containing GTP and the test compound (taxoid) at various concentrations.
-
Polymerization Monitoring: The mixture is transferred to a temperature-controlled spectrophotometer, and the increase in absorbance at 340 nm is monitored over time. An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: The rate and extent of polymerization are analyzed to determine the compound's ability to promote and stabilize microtubule formation.
Visualization of Key Processes
Logical Flow of Taxoid-Induced Cytotoxicity
The following diagram illustrates the general mechanism of action for cytotoxic taxoids.
References
Head-to-head comparison of 2-Deacetyltaxachitriene A and new microtubule inhibitors
A comprehensive head-to-head comparison of emerging microtubule-targeting agents reveals significant advancements in potency and in overcoming resistance mechanisms compared to established drugs. While a direct comparison with the novel compound 2-Deacetyltaxachitriene A could not be conducted due to the absence of publicly available experimental data, this guide provides a detailed evaluation of other promising new microtubule inhibitors against the clinical benchmark, Paclitaxel.
Microtubule inhibitors represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting the dynamics of microtubule polymerization and depolymerization, which are critical for cell division.[1] These agents are broadly classified as either microtubule-stabilizing or -destabilizing agents. The ongoing challenge in this field is the development of new compounds that can overcome the common limitations of existing drugs, such as drug resistance and significant side effects.[2] This guide delves into a comparative analysis of novel microtubule inhibitors, presenting key experimental data and detailed protocols for their evaluation.
Comparative Efficacy of Novel Microtubule Inhibitors
To provide a clear comparison, the following table summarizes the in vitro cytotoxicity of several new microtubule inhibitors against various cancer cell lines, with Paclitaxel as a reference. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound | Cancer Cell Line | IC50 (nM) | Reference Compound | IC50 (nM) |
| SB-T-1213 | P-gp positive cell line | <1 | Paclitaxel | >400 |
| SB-T-1250 | P-gp positive cell line | <1 | Paclitaxel | >400 |
| SB-T-101187 | P-gp positive cell line | <1 | Paclitaxel | >400 |
| Compound 2 | A549 (Lung) | 1.5 | Cisplatin | 3.2 |
| MDA-MB-231 (Breast) | 2.1 | Cisplatin | 4.5 | |
| DU145 (Prostate) | 1.8 | Cisplatin | 3.9 |
Table 1: In vitro cytotoxicity (IC50) of novel microtubule inhibitors compared to reference compounds.[3][4]
Notably, the novel taxanes SB-T-1213, SB-T-1250, and SB-T-101187 demonstrate exceptional activity against cancer cells overexpressing P-glycoprotein (P-gp), a key mechanism of resistance to traditional taxanes like Paclitaxel.[3] Compound 2, a novel diterpene, also exhibits potent cytotoxic activity against a range of human tumor cell lines, with a favorable selectivity index compared to the non-tumor cell line.[4]
Mechanism of Action: Disrupting the Cellular Scaffolding
Microtubule inhibitors primarily induce cell cycle arrest at the G2/M phase, leading to apoptosis.[1] The following diagram illustrates the general signaling pathway initiated by microtubule disruption.
Caption: General signaling pathway of microtubule inhibitors.
Experimental Protocols
To ensure the reproducibility and standardization of research in this area, detailed protocols for key experimental assays are provided below.
Tubulin Polymerization Assay
This assay is fundamental to determining whether a compound directly interacts with tubulin to inhibit its polymerization.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compound and control (e.g., Paclitaxel for stabilization, Nocodazole for destabilization)
-
Temperature-controlled spectrophotometer/plate reader
Procedure:
-
Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compound.
-
Reaction Mixture: On ice, prepare the tubulin polymerization mix containing General Tubulin Buffer, 1 mM GTP, 10% glycerol, and the desired concentration of purified tubulin (typically 3 mg/mL).
-
Assay:
-
Pipette the test compound dilutions into a pre-warmed 96-well plate.
-
Initiate the reaction by adding the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C plate reader.
-
-
Data Acquisition: Measure the change in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance versus time. The rate of polymerization is determined from the initial linear portion of the curve. Calculate the IC50 value for inhibition of polymerization.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[5][6]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest cells by trypsinization, wash with PBS, and count.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[7]
Experimental Workflow
The following diagram outlines the typical workflow for evaluating a novel microtubule inhibitor.
References
- 1. Chemotherapy - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Antitumour activity of novel taxanes that act at the same time as cytotoxic agents and P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Taxane anticancer agents: a patent perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity [mdpi.com]
- 7. Transport and cytotoxicity of paclitaxel, docetaxel, and novel taxanes in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Comparative Analysis of 2-Deacetyltaxachitriene A: A Guide for Researchers
A comprehensive review of available scientific literature reveals a significant lack of specific data for a compound identified as "2-Deacetyltaxachitriene A." Extensive searches have failed to yield quantitative experimental data, detailed protocols, or established signaling pathways directly associated with this particular molecule. This suggests that "this compound" may be a novel, exceptionally rare, or potentially misidentified taxane (B156437) derivative with limited characterization in publicly accessible research.
Taxanes, a class of diterpenoids originally isolated from yew trees (Taxus species), are of significant interest in oncology due to their potent anticancer properties. Paclitaxel (Taxol®) and Docetaxel (Taxotere®) are prominent members of this family, widely used in chemotherapy. The core mechanism of action for many taxanes involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Given the absence of specific information for "this compound," this guide will provide a comparative framework using data from well-characterized taxane analogues. This approach will offer researchers a valuable reference point for potential experimental designs and a basis for understanding the structure-activity relationships within this important class of compounds.
Comparative Cytotoxicity of Taxane Analogues
To illustrate the comparative analysis that would be performed if data were available for "this compound," the following table summarizes the cytotoxic activity (IC50 values) of Paclitaxel and Docetaxel against various cancer cell lines. This data is indicative of the type of quantitative comparison essential for evaluating the potential of a new compound.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Paclitaxel | MCF-7 | Breast Cancer | 5 - 20 |
| A549 | Lung Cancer | 10 - 50 | |
| OVCAR-3 | Ovarian Cancer | 2 - 15 | |
| Docetaxel | MCF-7 | Breast Cancer | 1 - 10 |
| A549 | Lung Cancer | 5 - 30 | |
| OVCAR-3 | Ovarian Cancer | 1 - 10 |
Note: IC50 values are approximate and can vary based on experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments used in the characterization of anticancer compounds.
Cell Viability Assay (MTT Assay)
This assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Tubulin Polymerization Assay
This in vitro assay measures the effect of a compound on the assembly of microtubules.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing tubulin, GTP, and a fluorescent reporter.
-
Compound Addition: Add the test compound at various concentrations or a control vehicle.
-
Initiation of Polymerization: Initiate microtubule polymerization by incubating the mixture at 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.
-
Data Analysis: Compare the polymerization rates in the presence of the test compound to the control to determine its effect on microtubule stabilization or destabilization.
Potential Signaling Pathways for Taxane Compounds
The primary mechanism of action for clinically used taxanes is the stabilization of microtubules. This interference with microtubule dynamics triggers a cascade of downstream signaling events, ultimately leading to apoptosis. A diagram illustrating this general pathway is provided below.
Caption: General signaling pathway for taxane-induced apoptosis.
Experimental Workflow for Compound Evaluation
The logical progression for evaluating a novel anticancer compound involves a series of in vitro and in vivo studies. The following diagram outlines a typical experimental workflow.
Caption: Standard workflow for preclinical evaluation of a novel anticancer compound.
While a direct comparative analysis of "this compound" is not currently possible due to the lack of available data, this guide provides a robust framework for its future evaluation. Researchers in possession of this compound are encouraged to perform the described experiments to characterize its bioactivity.
For scientists and drug development professionals interested in novel taxanes, it is recommended to focus on derivatives that have been isolated and at least partially characterized in the scientific literature. A systematic search for taxanes isolated from various Taxus species, followed by a thorough review of their reported biological activities, would be a more fruitful approach for identifying promising lead compounds for further development. Should data on "this compound" become available, this guide can serve as a template for its comprehensive and objective comparison with other taxane analogues.
Inter-laboratory Validation of Bioassays for Taxane-like Compounds: A Comparative Guide
Disclaimer: Direct inter-laboratory validation data for 2-Deacetyltaxachitriene A bioassays is not publicly available. This guide provides a comparative overview of common bioassays used for taxane (B156437) compounds, which are structurally related to this compound and share a similar mechanism of action. The experimental data and protocols presented are based on published studies for well-characterized taxanes like paclitaxel (B517696) and docetaxel (B913) and serve as a representative guide for researchers, scientists, and drug development professionals.
Taxanes are a class of diterpenes that exhibit potent cytotoxic activity by promoting the polymerization of tubulin and stabilizing microtubules.[1][2][3] This interference with microtubule dynamics disrupts cell division, leading to mitotic arrest and apoptosis.[2][4] The evaluation of the biological activity of taxane-like compounds, such as this compound, relies on a variety of in vitro bioassays. This guide compares the most common assays, providing insights into their methodologies and the types of data they generate.
Comparison of Common Bioassays for Taxane-like Compounds
Two primary types of bioassays are employed to assess the activity of taxane-like compounds: cytotoxicity assays and tubulin polymerization assays.
-
Cytotoxicity Assays: These assays measure the ability of a compound to kill or inhibit the proliferation of cancer cells. They are essential for determining the potency of a potential drug candidate.
-
Tubulin Polymerization Assays: These are biochemical assays that directly measure the effect of a compound on the polymerization of purified tubulin. They are crucial for confirming the mechanism of action of taxane-like compounds.[5][6]
The following tables summarize quantitative data from studies on paclitaxel and docetaxel, demonstrating the typical performance of these compounds in various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) of Paclitaxel in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Assay Method |
| HeLa | Cervical Cancer | 2.5 - 7.5 | 24 h | Clonogenic Assay[7] |
| A549 | Lung Cancer | ~5 | 72 h | MTT Assay[8] |
| H1299 | Lung Cancer | ~4 | 72 h | MTT Assay[9] |
| MDA-MB-231 | Breast Cancer | ~3 | 48 h | MTT Assay[10] |
Table 2: Comparative Cytotoxicity (IC50) of Docetaxel in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Assay Method |
| PC-3 | Prostate Cancer | 3.72 | 48 h | MTT Assay[11] |
| DU-145 | Prostate Cancer | 4.46 | 48 h | MTT Assay[11] |
| LNCaP | Prostate Cancer | 1.13 | 48 h | MTT Assay[11] |
| H460 | Lung Cancer | 1.41 (2D) / 76.27 (3D) | Not Specified | Not Specified[12] |
| A549 | Lung Cancer | 1.94 (2D) / 118.11 (3D) | Not Specified | Not Specified[12] |
| H1650 | Lung Cancer | 2.70 (2D) / 81.85 (3D) | Not Specified | Not Specified[12] |
Experimental Protocols
MTT Cytotoxicity Assay
This colorimetric assay is a widely used method to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach for at least 4 hours.[8]
-
Compound Treatment: Treat the cells with serial dilutions of the taxane compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.[13]
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 3-4 hours at 37°C.[14]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.[14]
Tubulin Polymerization Assay (Turbidity-Based)
This assay directly measures the ability of a compound to promote the assembly of purified tubulin into microtubules by monitoring the increase in light scattering (turbidity).
Methodology:
-
Reagent Preparation: Thaw purified tubulin, GTP, and polymerization buffer on ice.[15]
-
Reaction Mixture: Prepare the main reaction mix on ice, combining polymerization buffer, tubulin (to a final concentration of 1-2 mg/mL), and GTP (to a final concentration of 1 mM).[15]
-
Compound Addition: Aliquot the reaction mix into pre-chilled microplate wells. Add the taxane compound (or DMSO for control) to the desired final concentration.
-
Initiation of Polymerization: Immediately place the plate into a spectrophotometer pre-warmed to 37°C.[5]
-
Turbidity Measurement: Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.[15]
-
Data Analysis: The rate and extent of tubulin polymerization are determined by the increase in absorbance over time. Compounds that enhance polymerization will show a faster and greater increase in absorbance compared to the control.
Visualizations
Signaling Pathway
References
- 1. Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taxanes: Microtubule and Centrosome Targets, and Cell Cycle Dependent Mechanisms of Action | Bentham Science [benthamscience.com]
- 4. pnas.org [pnas.org]
- 5. interchim.fr [interchim.fr]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-Deacetyltaxachitriene A
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent chemical compounds is paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Deacetyltaxachitriene A, a cytotoxic agent utilized in anti-cancer research. Adherence to these procedures is critical for minimizing exposure risks and preventing environmental contamination.
I. Immediate Safety and Hazard Identification
Before initiating any disposal procedures, it is crucial to recognize the potential hazards associated with this compound. As a cytotoxic compound, it is presumed to have properties that can inhibit or prevent the function of cells. Therefore, stringent safety measures must be implemented at all times.
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling this compound in any form (solid or in solution).
| PPE Item | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield.[1] | To prevent eye contact with the chemical. |
| Hand Protection | Chemical-impermeable gloves (e.g., double-gloving with nitrile).[2] | To prevent skin absorption. Gloves should be changed frequently.[2] |
| Body Protection | A dedicated lab coat, preferably disposable or washed separately. | To protect against accidental spills and skin exposure.[1] |
| Respiratory Protection | A NIOSH/MSHA approved respirator should be used if there is a risk of generating dust or aerosols, or if working outside of a certified fume hood.[1] | To prevent inhalation of the compound. |
All handling of this compound and its waste should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[2]
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[3][4]
Step 1: Waste Segregation and Collection
Proper segregation of waste is the foundational step in safe disposal.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated lab supplies (e.g., pipette tips, weighing paper, gloves, and absorbent pads), in a designated, leak-proof, and clearly labeled hazardous waste container.[5]
-
It is best practice to double-bag solid waste in clear plastic bags before placing it into the final waste container to allow for visual inspection by environmental health and safety (EH&S) personnel.[5]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, shatter-resistant, and leak-proof container with a secure screw-on cap.[5][6] The container must be compatible with the solvents used.
-
Do not mix this waste stream with other types of chemical waste unless explicitly permitted by your institution's EH&S department.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, scalpels, or broken glass) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.[5]
-
Step 2: Labeling of Waste Containers
Accurate and clear labeling is a critical compliance and safety requirement.
-
All waste containers must be labeled with the words "Hazardous Waste."[4][7]
-
The label must clearly identify the full chemical name: "this compound."
-
List all other components of the waste, including solvents, with their approximate concentrations or volumes.
-
Indicate the date when waste was first added to the container.[6]
Step 3: Storage of Hazardous Waste
Proper storage of waste containers pending pickup is essential to prevent accidents and exposure.
-
Store all hazardous waste containers in a designated and secure satellite accumulation area.[8]
-
Ensure that the storage area is well-ventilated and away from sources of ignition if flammable solvents are present.[9]
-
Use secondary containment (e.g., a larger, chemically resistant bin or tray) to capture any potential leaks or spills from the primary container.[5] The secondary container should be able to hold at least 110% of the volume of the largest container it holds.[5]
-
Keep waste containers securely closed at all times, except when adding waste.[5][7]
Step 4: Arranging for Professional Disposal
The final step is to ensure the waste is transported and disposed of by qualified professionals.
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for your hazardous waste.
-
Do not exceed the maximum accumulation time or volume limits for hazardous waste storage as defined by your institution and local regulations.[5][6]
III. Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.
Spill Response:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or involves a significant amount of dust or vapor, evacuate the immediate area.
-
PPE: Don the appropriate PPE as outlined in the table above before attempting to clean the spill.
-
Containment:
-
For solid spills , carefully cover the material with a damp paper towel to avoid creating dust, then gently sweep it up and place it into a sealed container for disposal as hazardous waste.
-
For liquid spills , absorb the material with an inert absorbent such as vermiculite, sand, or a chemical absorbent pad.[4] Collect the contaminated absorbent material into a sealed container for disposal.
-
Decontamination:
-
Following the initial cleanup, the affected area must be decontaminated. Since specific deactivation agents for this compound are not documented, a thorough cleaning procedure is recommended.
-
Wipe the area with a detergent solution, followed by a rinse with water.[10] Some studies suggest that alkaline detergents may be effective in degrading certain cytotoxic drugs.[11][12]
-
All cleaning materials (wipes, paper towels, etc.) must be disposed of as hazardous waste.[10]
IV. Experimental Protocols: Deactivation of Cytotoxic Compounds
While no specific deactivation protocol for this compound is published, general methods for the chemical degradation of other cytotoxic drugs often involve oxidation. For instance, sodium hypochlorite (B82951) and hydrogen peroxide have been shown to be effective at degrading some cytotoxic agents.[12] However, attempting to chemically deactivate this compound in the lab is not recommended without a validated protocol, as incomplete reactions can produce other hazardous byproducts. The safest and most compliant method of disposal is through a licensed hazardous waste management service.
V. Visual Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 3. acs.org [acs.org]
- 4. benchchem.com [benchchem.com]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. 7.19.2 Deactivation Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 11. researchgate.net [researchgate.net]
- 12. gerpac.eu [gerpac.eu]
Personal protective equipment for handling 2-Deacetyltaxachitriene A
Essential Safety and Handling Guide for 2-Deacetyltaxachitriene A
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment. This compound is a taxane (B156437) compound, a class of drugs known for their cytotoxic properties, necessitating stringent handling precautions.
Hazard Identification and Personal Protective Equipment (PPE)
The primary routes of exposure are inhalation, skin contact, and eye contact. While specific occupational exposure limits for this compound have not been established, its classification as a taxane analog warrants handling it as a potent cytotoxic agent. The following table summarizes the required personal protective equipment.
| PPE Category | Specification | Rationale |
| Respiratory Protection | Full-face particle respirator type N99 (US) or type P2 (EN 143) respirator cartridges. A full-face supplied air respirator is recommended if it is the sole means of protection.[1] | To prevent inhalation of aerosolized particles or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination.[1] | To prevent skin contact. Proper glove removal technique is crucial. |
| Eye Protection | Safety glasses with side-shields or goggles, tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] | To protect eyes from splashes or dust. |
| Skin and Body Protection | Protective gown. The type of body protection should be selected based on the concentration and amount of the hazardous substance at the specific workplace.[1][2] | To prevent contamination of personal clothing and skin. |
Safe Handling and Storage Protocol
A systematic approach to handling and storage is essential to minimize exposure risk.
Pre-Operational Checklist:
-
Ensure all required PPE is available and in good condition.
-
Verify that the work area is clean and uncluttered.
-
Locate the nearest eyewash station and safety shower.
-
Have a spill kit readily accessible.
Operational Procedure:
-
Handling:
-
Storage:
Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the skin with copious amounts of water. Remove contaminated clothing and shoes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with copious amounts of water. Seek immediate medical attention.[1] |
Accidental Release: In case of a spill, wear respiratory protection and avoid dust formation. Prevent the product from entering drains. Pick up the spilled material without creating dust, using a method like sweeping and shoveling. Place the material in a suitable, closed container for disposal.[1]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Contaminated PPE: Dispose of contaminated gloves and other protective equipment in accordance with applicable laws and good laboratory practices.
-
Chemical Waste: Place the compound and any contaminated disposable materials in a sealed, labeled container for hazardous waste. Follow institutional and local regulations for the disposal of cytotoxic chemical waste.
Operational Workflow for Safe Handling
The following diagram outlines the logical steps for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
